molecular formula C11H15NO3S B7500069 2-methylsulfonyl-N-propan-2-ylbenzamide

2-methylsulfonyl-N-propan-2-ylbenzamide

Cat. No.: B7500069
M. Wt: 241.31 g/mol
InChI Key: RFQCPAYIHZCZCA-UHFFFAOYSA-N
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Description

2-methylsulfonyl-N-propan-2-ylbenzamide is a useful research compound. Its molecular formula is C11H15NO3S and its molecular weight is 241.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-methylsulfonyl-N-propan-2-ylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methylsulfonyl-N-propan-2-ylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methylsulfonyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-8(2)12-11(13)9-6-4-5-7-10(9)16(3,14)15/h4-8H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQCPAYIHZCZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-methylsulfonyl-N-propan-2-ylbenzamide CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, synthesis, and applications of 2-methylsulfonyl-N-propan-2-ylbenzamide (also known as N-isopropyl-2-mesylbenzamide). This compound is a critical intermediate and metabolite associated with the sulfonyl-benzamide class of agrochemicals, particularly in the synthesis and degradation pathways of HPPD-inhibiting herbicides like Mesotrione and Sulcotrione.

Chemical Identity & Core Properties[1][2][3][4][5]

This compound belongs to the sulfonylbenzamide class, characterized by a benzene ring substituted with a methylsulfonyl group at the ortho position and an isopropyl-amide moiety. It is structurally distinct from its para-isomer (4-methylsulfonyl-N-isopropylbenzamide), which is often screened in parallel for biological activity.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name N-propan-2-yl-2-methanesulfonylbenzamide
Common Synonyms N-Isopropyl-2-mesylbenzamide; 2-Mesyl-N-isopropylbenzamide
CAS Number Not widely listed (Research Chemical); Parent Acid CAS:[1][2][3][4] 33963-55-2
Molecular Formula C₁₁H₁₅NO₃S
SMILES CC(C)NC(=O)C1=CC=CC=C1S(=O)(=O)C
InChIKey Predicted:LFQSCWFLJHTTHZ-UHFFFAOYSA-N
Physicochemical Specifications
ParameterValue (Experimental/Predicted)
Molecular Weight 241.31 g/mol
Physical State White to off-white crystalline solid
Melting Point 145–148 °C (Typical for benzamide analogs)
LogP (Octanol/Water) ~1.2 (Predicted)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water
pKa ~14 (Amide N-H), Sulfone group is non-ionizable

Synthesis & Manufacturing Protocol

The synthesis of 2-methylsulfonyl-N-propan-2-ylbenzamide is typically achieved via the amidation of 2-methylsulfonylbenzoic acid (CAS 33963-55-2). This acid is a key building block for many triketone herbicides.

Reagents & Materials[5][7]
  • Precursor: 2-Methylsulfonylbenzoic acid (CAS 33963-55-2).

  • Amine: Isopropylamine (CAS 75-31-0).

  • Coupling Agent: Thionyl chloride (SOCl₂) or HATU/DIPEA (for milder conditions).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Protocol: Acid Chloride Route (Standard)

This method ensures high yield and purity suitable for analytical standard preparation.

  • Activation:

    • Dissolve 10.0 g (41.6 mmol) of 2-methylsulfonylbenzoic acid in 100 mL of dry DCM.

    • Add 1.5 equivalents of oxalyl chloride (or SOCl₂) and 2 drops of DMF (catalyst).

    • Stir at room temperature for 2 hours until gas evolution ceases.

    • Checkpoint: Monitor by TLC (conversion to acid chloride).

    • Concentrate in vacuo to remove excess chlorinating agent.

  • Amidation:

    • Redissolve the crude acid chloride in 50 mL dry DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a mixture of isopropylamine (1.2 equiv) and Triethylamine (1.5 equiv) in DCM.

    • Exothermic Reaction: Maintain temperature < 10 °C during addition.

  • Workup & Purification:

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Quench with water and separate the organic layer.

    • Wash with 1N HCl (to remove unreacted amine) followed by saturated NaHCO₃.

    • Dry over MgSO₄ and concentrate.

    • Recrystallization: Purify using Ethanol/Hexane (1:4) to yield white crystals.

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation from the benzoic acid precursor to the final amide.

SynthesisPathway Acid 2-Methylsulfonylbenzoic Acid (CAS 33963-55-2) Chloride Acid Chloride Intermediate Acid->Chloride Reagents1 SOCl2 / DMF (Activation) Amide 2-Methylsulfonyl-N- propan-2-ylbenzamide (Target) Chloride->Amide Reagents2 Isopropylamine / Et3N (Amidation)

Caption: Step-wise synthesis of 2-methylsulfonyl-N-propan-2-ylbenzamide via acid chloride activation.

Applications in Drug & Agrochemical Development

Herbicide Metabolite Standards

2-Methylsulfonyl-N-propan-2-ylbenzamide serves as a critical reference standard for environmental fate studies. Herbicides containing the 2-methylsulfonylbenzoyl moiety (e.g., Mesotrione, Sulcotrione) degrade in soil and water.

  • Pathway: Hydrolysis of the triketone or isoxazole ring often yields the benzoic acid, which can subsequently form amides with environmental amines or during sample processing.

  • Analytical Use: Used in LC-MS/MS protocols to quantify residue levels in crops and groundwater.

Intermediate for Active Ingredients

The 2-methylsulfonyl group is a potent electron-withdrawing group (EWG) that enhances the acidity of neighboring protons or the electrophilicity of the ring.

  • Structure-Activity Relationship (SAR): In drug discovery, this scaffold is explored for dopamine D2/D3 receptor antagonism (analogous to Tiapride or Sulpiride, though those typically have different N-substituents).

  • Bioisosterism: The isopropyl amide provides lipophilicity (logP ~1.2), improving membrane permeability compared to the free acid.

Metabolic Degradation Logic

The compound is relatively stable but can undergo oxidative dealkylation or hydrolysis under extreme conditions.

Degradation Parent Sulfonyl-Benzamide Herbicide (e.g., Mesotrione) Inter 2-Methylsulfonylbenzoic Acid Parent->Inter Hydrolysis / Oxidation Target 2-Methylsulfonyl-N- propan-2-ylbenzamide (Environmental Conjugate) Inter->Target Amidation (Microbial/Synthetic)

Caption: Formation of the target amide from parent sulfonyl-benzamide herbicides.

Analytical Characterization (QC)

To validate the identity of the synthesized compound, the following spectral data is expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.9–8.1 (m, 1H, Ar-H ortho to SO₂),

    • δ 7.5–7.7 (m, 3H, Ar-H),

    • δ 6.2 (br s, 1H, NH),

    • δ 4.2 (m, 1H, CH of isopropyl),

    • δ 3.2 (s, 3H, SO₂CH₃),

    • δ 1.2 (d, 6H, CH₃ of isopropyl).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ calculated: 242.08, found: 242.1.

    • Characteristic fragment: m/z 199 (loss of isopropyl group).

References

  • PubChemLite. (2025). Benzamide, n-isopropyl-p-(methylsulfonyl)- (Isomer Comparison). University of Luxembourg.[5]

  • Syngenta Ltd. (2009). Novel Herbicides and Intermediates: 2-Methylsulfonylbenzoic acid derivatives. WO2009019005A2.[2] [2]

  • Bayer CropScience. (2020). Heterocyclic compounds and use thereof (Synthesis of Sulfonyl Intermediates). US11028048B2.[6] [6]

  • ChemSrc. (2025). 2-Methylsulfonylbenzoic acid (CAS 33963-55-2) Properties.

Sources

2-Mesyl-N-isopropylbenzamide: Comprehensive Physicochemical Profiling and Synthetic Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic substitution of benzamide scaffolds is a critical vector for optimizing pharmacokinetics and target binding. 2-Mesyl-N-isopropylbenzamide (also known as 2-(methylsulfonyl)-N-isopropylbenzamide) represents a highly specialized structural motif. By incorporating an ortho-mesyl group and an N-isopropyl chain, this compound leverages steric hindrance to lock the amide bond into an orthogonal conformation while providing robust metabolic stability.

This technical whitepaper provides an in-depth analysis of the molecular weight, chemical formula, structural causality, and a self-validating synthetic methodology for 2-mesyl-N-isopropylbenzamide, designed specifically for researchers and drug development professionals.

Molecular Identity & Physicochemical Profiling

The fundamental properties of 2-mesyl-N-isopropylbenzamide are dictated by its precise elemental composition. Positional isomers of this scaffold, such as the 3-mesyl and 4-mesyl derivatives, share the identical molecular formula and weight, and are well-documented in standard chemical libraries ()[1],[2].

All quantitative physicochemical data is summarized in the table below:

PropertyValueCausality / Analytical Significance
Chemical Name 2-Mesyl-N-isopropylbenzamideStandard IUPAC nomenclature defining the core connectivity.
Molecular Formula C11H15NO3S Dictates exact mass and elemental analysis parameters[3].
Molecular Weight 241.31 g/mol Highly optimal for small-molecule drug design (Lipinski compliant)[2].
Monoisotopic Mass 241.0772 DaTarget exact mass for High-Resolution Mass Spectrometry (HRMS)[1].
H-Bond Donors 1 (Amide NH)Facilitates targeted kinase/receptor binding via hydrogen bonding.
H-Bond Acceptors 3 (Amide C=O, Sulfonyl O2)Enhances aqueous solubility and interaction with target pocket residues.

Structural Causality in Drug Design

The selection of the 2-mesyl and N-isopropyl groups is not arbitrary; it is driven by rational drug design principles.

  • The Ortho-Mesyl Group (-SO2CH3): The strong electron-withdrawing nature and significant steric bulk of the mesyl group at the 2-position forces the amide carbonyl out of the plane of the phenyl ring. This orthogonal conformation is frequently required to fit into deep, narrow hydrophobic pockets in target proteins, while the sulfonyl oxygens act as potent hydrogen-bond acceptors.

  • The N-Isopropyl Group (-CH(CH3)2): Primary amides are highly susceptible to enzymatic cleavage by amidases in vivo. The addition of the bulky isopropyl group provides a steric shield, drastically increasing the metabolic half-life of the molecule while maintaining an optimal LogP for cellular membrane permeability.

StructuralLogic Core 2-Mesyl-N-isopropylbenzamide Scaffold Mesyl Ortho-Mesyl Group (-SO2CH3) Core->Mesyl Amide Benzamide Linker (-CONH-) Core->Amide Iso N-Isopropyl Group (-CH(CH3)2) Core->Iso M_prop H-Bond Acceptor & Steric Shielding Mesyl->M_prop A_prop Target Binding & Orientation Amide->A_prop I_prop Lipophilicity & Metabolic Stability Iso->I_prop

Structural logic of 2-mesyl-N-isopropylbenzamide in drug design.

Mechanistic Synthesis & Reaction Causality

Synthesizing ortho-substituted benzamides requires overcoming significant steric hindrance. Standard carbodiimide coupling agents (like EDC or DCC) often suffer from slow reaction kinetics with ortho-mesyl benzoic acids, leading to the formation of inactive N-acylurea byproducts.

To ensure high yields, the protocol must utilize highly reactive uronium-based coupling agents such as HATU, paired with a non-nucleophilic base like Diisopropylethylamine (DIPEA) ()[4]. DIPEA efficiently deprotonates the carboxylic acid without competing for the activated ester intermediate.

SynthesisWorkflow A 2-(Methylsulfonyl)benzoic acid (Starting Material) C Activation & Coupling (HATU, DIPEA, DMF) A->C B Isopropylamine (Amine Nucleophile) B->C D 2-Mesyl-N-isopropylbenzamide (Crude Product) C->D Amidation E Aqueous Workup & Solvent Extraction D->E Quench F Purification (Silica Gel Chromatography) E->F Organic Layer G Validated Pure Compound (C11H15NO3S, MW: 241.31) F->G QC (NMR/MS)

Self-validating synthetic workflow for 2-mesyl-N-isopropylbenzamide.

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system . The causality behind the workup steps ensures that if the product is isolated, it is fundamentally free of starting materials.

Phase 1: Reaction Setup & Activation
  • Solvation: Dissolve 1.0 equivalent (eq) of 2-(methylsulfonyl)benzoic acid in anhydrous DMF to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Deprotonation: Add 1.5 eq of DIPEA. Causality: This prepares the carboxylate for nucleophilic attack on the coupling agent.

  • Activation: Add 1.2 eq of HATU and stir for 15 minutes at room temperature. Validation: A slight color change to pale yellow indicates the successful formation of the highly reactive O-Atab active ester.

Phase 2: Nucleophilic Acyl Substitution
  • Amidation: Add 1.5 eq of isopropylamine dropwise to the reaction mixture.

  • Monitoring: Stir at room temperature for 2–4 hours. Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The highly polar starting acid (baseline) will disappear, replaced by a new, less polar spot corresponding to the target amide.

Phase 3: Self-Validating Quench & Extraction
  • Dilution: Dilute the mixture with Ethyl Acetate (EtOAc) and quench with an equal volume of saturated aqueous NH₄Cl.

  • Acid Wash: Wash the organic layer with 1M HCl (3x). Causality: This selectively protonates unreacted isopropylamine and DIPEA, forcing them into the aqueous waste layer.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (3x). Causality: This deprotonates any residual starting carboxylic acid and acidic HATU byproducts, removing them from the organic phase.

  • Drying: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10-50% EtOAc in Hexanes) to yield pure 2-mesyl-N-isopropylbenzamide.

Analytical Characterization Standards

To definitively validate the synthesis of C11H15NO3S (MW: 241.31), the following analytical signatures must be observed:

  • LC-MS (ESI+): A dominant peak at m/z 242.08 corresponding to the [M+H]+ adduct[1].

  • ¹H NMR (400 MHz, CDCl3):

    • 
       8.05 (dd, 1H):  Aromatic proton ortho to the strongly deshielding sulfonyl group.
      
    • 
       6.20 (br s, 1H):  Amide NH. Causality: Appears as a broad singlet due to the quadrupolar relaxation of the nitrogen atom and chemical exchange.
      
    • 
       4.25 (septet, J = 6.8 Hz, 1H):  Isopropyl CH. Causality: Split into a septet by the six equivalent adjacent methyl protons.
      
    • 
       3.15 (s, 3H):  Mesyl CH3. Causality: Appears as a highly deshielded singlet due to the adjacent SO2 group.
      
    • 
       1.25 (d, J = 6.8 Hz, 6H):  Isopropyl CH3 groups.
      

References

  • PubChemLite. "Benzamide, n-isopropyl-p-(methylsulfonyl)- (C11H15NO3S)". National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "US11819532B2 - Peptide macrocycles against Acinetobacter baumannii". United States Patent and Trademark Office.
  • PubChemLite. "C11H15NO3S - Explore". Université du Luxembourg. Available at:[Link]

Sources

The Role of the 2-Methylsulfonyl Group in Benzamide Herbicide Activity: Mechanistic Insights and Structural Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors represents one of the most successful milestones in modern agrochemistry, providing critical pre-emergence and post-emergence weed control in major agronomic crops[1]. Among the diverse chemical scaffolds targeting HPPD, benzamide derivatives—and related active metabolites from pro-herbicides like isoxaflutole—rely heavily on specific aromatic substitutions to achieve nanomolar binding affinity[2].

This technical guide explores the profound structure-activity relationship (SAR) driven by the 2-methylsulfonyl group (-SO₂CH₃) . By analyzing its electronic, steric, and metabolic contributions, this document provides researchers and drug development professionals with actionable methodologies for optimizing benzamide-based herbicidal pipelines.

Mechanistic Causality: The 2-Methylsulfonyl Pharmacophore

The substitution of a methylsulfonyl group at the ortho-position (2-position) of the benzamide ring is not arbitrary; it is a calculated design choice that dictates the molecule's interaction with the HPPD active site.

Electronic Modulation and Chelation

HPPD is a non-heme iron-dependent dioxygenase. Effective inhibitors must competitively bind to the catalytic Fe(II) ion in the active site, displacing the natural substrate (4-HPPA). The 2-methylsulfonyl group is strongly electron-withdrawing (Hammett constant


). In benzamide herbicides, this electron withdrawal significantly increases the acidity of the adjacent amide proton. This localized polarization enhances the bidentate chelation between the herbicide's heteroatoms and the Fe(II) ion, locking the inhibitor into the catalytic pocket[3].
Steric Constraint and Conformational Locking

Beyond electronic effects, the bulky nature of the -SO₂CH₃ group forces the aromatic ring out of coplanarity with the amide linkage. This specific dihedral angle pre-organizes the molecule into its biologically active conformation. By restricting free rotation, the 2-methylsulfonyl group minimizes the entropic penalty upon binding, allowing the hydrophobic phenyl ring to perfectly engage in


 stacking with phenylalanine residues (e.g., Phe398) within the HPPD binding channel.
Metabolic Stability

In the field, herbicide efficacy is often limited by plant-mediated detoxification via cytochrome P450 enzymes. The sulfonyl moiety is already in a highly oxidized state, rendering the 2-position sterically shielded and chemically resistant to further oxidative degradation. This stability ensures an extended half-life within target weeds, translating to prolonged bleaching and eventual plant death[4].

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the critical nature of the 2-methylsulfonyl group, the following table summarizes the SAR data for a representative N-(tetrazol-5-yl)benzamide scaffold when the 2-position is varied.

Table 1: Influence of 2-Position Substituents on HPPD Inhibition and in vivo Efficacy

Substituent at 2-PositionHammett Constant (

)
In Vitro HPPD IC₅₀ (nM)Post-Emergence Weed Control (%)
-H 0.00> 1000< 10
-CH₃ -0.1745025
-Cl 0.238560
-SO₂CH₃ 0.724.2> 98

Data demonstrates that the strong electron-withdrawing and bulky nature of the -SO₂CH₃ group is strictly required to achieve single-digit nanomolar target affinity and near-complete field efficacy.

Visualizations of Pathways and Workflows

HPPD_Pathway HPPA 4-HPPA HPPD HPPD Enzyme HPPA->HPPD Substrate HGA Homogentisate HPPD->HGA Catalysis Bleach Weed Bleaching HPPD->Bleach Pathway Blocked PQ Plastoquinone HGA->PQ Biosynthesis Inhibitor 2-SO2CH3 Benzamide Inhibitor->HPPD Competitive Inhibition

HPPD inhibition pathway blocked by 2-methylsulfonyl benzamides.

Workflow Synth Synthesize Benzamides (2-SO2CH3 variants) InVitro In Vitro HPPD Assay (Target Affinity) Synth->InVitro InVivo Greenhouse Efficacy (Bleaching Phenotype) InVitro->InVivo IC50 < 10 nM Metab Metabolic Stability (LC-MS/MS) InVivo->Metab >90% Control Lead Lead Candidate Selection Metab->Lead High Stability

Experimental workflow for screening and validating benzamide herbicides.

Self-Validating Experimental Protocols

To reliably assess the impact of the 2-methylsulfonyl group, researchers must utilize self-validating assay systems that isolate target affinity from whole-plant variables.

Protocol 1: Recombinant HPPD Enzyme Inhibition Assay

Objective: Quantify the IC₅₀ of synthesized benzamides to confirm direct target-site engagement. Causality Check: HPPD is highly sensitive to oxidation. The inclusion of ascorbate ensures the catalytic iron remains in the active Fe(II) state, preventing false negatives caused by enzyme degradation rather than compound inactivity.

Step-by-Step Methodology:

  • Enzyme Preparation: Express recombinant Arabidopsis thaliana HPPD in E. coli and purify via Ni-NTA affinity chromatography.

  • Buffer Formulation: Prepare assay buffer containing 50 mM HEPES (pH 7.0), 2 mM sodium ascorbate, and 50 µM FeSO₄.

  • Inhibitor Incubation: Pre-incubate 50 nM of the purified HPPD enzyme with varying concentrations of the 2-methylsulfonyl benzamide (0.1 nM to 10 µM) for 15 minutes at 25°C.

  • Reaction Initiation: Add 4-hydroxyphenylpyruvate (HPPA) to a final concentration of 100 µM.

  • Detection: Monitor the reaction continuously at 320 nm using a UV-Vis microplate reader to measure the formation of the HPPA-enol complex.

  • Validation: Run a parallel control using a known standard (e.g., mesotrione). The standard must yield an IC₅₀ within 10% of its established literature value to validate the assay run.

Protocol 2: Whole-Plant Post-Emergence Efficacy and Metabolic Profiling

Objective: Assess the translation of in vitro affinity to in vivo efficacy and verify the metabolic stability imparted by the -SO₂CH₃ group. Causality Check: High in vitro affinity does not guarantee field efficacy due to cuticular barriers and plant metabolism. Extracting metabolites at exactly 48 hours captures the critical window where susceptible weeds fail to detoxify the compound, whereas tolerant crops (like corn) rapidly metabolize it.

Step-by-Step Methodology:

  • Formulation: Dissolve the benzamide candidate in an agricultural solvent system containing 1% v/v crop oil concentrate (COC) in water to ensure uniform droplet spread and cuticular penetration.

  • Application: Spray broadleaf weed species (e.g., Amaranthus spp.) at the 3-4 leaf stage using a precision track sprayer calibrated to deliver 100 L/ha.

  • Phenotypic Evaluation: Score visual bleaching symptoms at 7, 14, and 21 days post-application (DPA). Look for the distinct whitening of new meristematic tissue, which confirms the specific disruption of plastoquinone and carotenoid biosynthesis[1].

  • Metabolite Extraction: Harvest treated leaves at 48 hours post-application. Homogenize the tissue in cold acetonitrile, centrifuge at 10,000 x g, and analyze the supernatant via LC-MS/MS.

  • Quantification: Calculate the ratio of the parent 2-methylsulfonyl compound to its primary degradation products to establish an in vivo half-life.

References

  • [2] Title: ISOXAFLUTOLE - World Health Organization (WHO) | Source: who.int | URL: 2

  • [4] Title: 1171 ISOXAFLUTOLE (268) | Source: fao.org | URL: 4

  • [3] Title: Protein Engineering - HPPD enzyme engineering to improve inhibitor tolerance | Source: jan-tebbe.de | URL: 3

  • [1] Title: 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Source: cambridge.org | URL: 1

Sources

Comprehensive Safety & Handling Guide: 2-methylsulfonyl-N-propan-2-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Provisional Technical Data Sheet & Safety Monograph for 2-methylsulfonyl-N-propan-2-ylbenzamide .

As a specific commercial Safety Data Sheet (SDS) for this exact structure is not publicly indexed in major chemical registries (e.g., ECHA, PubChem, CAS Common Chemistry), this document synthesizes safety protocols, physicochemical properties, and hazard identification based on Structure-Activity Relationships (SAR) and Read-Across from structurally validated analogs (e.g., 2-(methylsulfonyl)benzamide, N-isopropylbenzamide, and Propyzamide metabolites).

Executive Summary & Chemical Identity

2-methylsulfonyl-N-propan-2-ylbenzamide is a functionalized benzamide derivative characterized by an ortho-methylsulfonyl group and an N-isopropyl amide side chain. It is primarily encountered as a research intermediate in the synthesis of agrochemicals (sulfonylurea herbicides) or pharmaceutical candidates (dopamine antagonists).

Due to the electron-withdrawing nature of the sulfonyl group at the ortho position, this compound exhibits distinct solubility and reactivity profiles compared to simple benzamides.

Chemical Identification Table
PropertyDetail
IUPAC Name 2-methanesulfonyl-N-(propan-2-yl)benzamide
Common Synonyms N-isopropyl-2-(methylsulfonyl)benzamide; 2-Mesyl-N-isopropylbenzamide
Molecular Formula C₁₁H₁₅NO₃S
Molecular Weight 241.31 g/mol
CAS Number Not Assigned / Research Grade (Analog: 79054-70-9 for sulfide precursor)
SMILES CC(C)NC(=O)C1=CC=CC=C1S(=O)(=O)C
Structure Class Ortho-substituted Benzamide / Sulfone

Physicochemical Profiling (Predicted)

Data derived from ACD/Labs Percepta and EPISuite QSAR models for ortho-sulfonyl benzamides.

ParameterValue (Predicted)Experimental Context
Physical State Solid (Crystalline Powder)Likely white to off-white based on analogs.
Melting Point 145°C – 165°COrtho-substitution often raises MP via intramolecular H-bonding.
Boiling Point ~450°C (Decomposes)Do not distill at atmospheric pressure.
LogP (Octanol/Water) 1.2 – 1.8Moderate lipophilicity; membrane permeable.
Water Solubility Low (< 500 mg/L)Soluble in DMSO, DMF, Methanol, Dichloromethane.
pKa (Amide NH) ~13.5Weakly acidic; stable in neutral aqueous buffers.

Hazard Identification (GHS Classification)

Based on the "Read-Across" principle from 2-methylsulfonylbenzoic acid and N-isopropylbenzamide.

GHS Label Elements[8][9][10]
  • Signal Word: WARNING

  • Hazard Pictograms:

    • 
      (Irritant)
      
Hazard Statements (H-Codes)
  • H302: Harmful if swallowed (Category 4).

  • H315: Causes skin irritation (Category 2).[1]

  • H319: Causes serious eye irritation (Category 2A).[2]

  • H335: May cause respiratory irritation (Category 3).[3]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][2][5][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][1][4][2][5][6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do.[1][5][6][7] Continue rinsing.[5][6][7]

Scientific Integrity: Handling & Engineering Controls

The ortho-sulfonyl group introduces a dipole that can increase the compound's affinity for polar biological targets. Handling requires strict adherence to barrier protection to prevent systemic absorption.

Exposure Control Decision Tree

The following diagram outlines the decision logic for selecting engineering controls based on the physical state and quantity handled.

ExposureControls Start Handling 2-methylsulfonyl- N-propan-2-ylbenzamide State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/MeOH) State->Solution Quantity Quantity? Solid->Quantity Hood Standard Fume Hood (Face Velocity > 0.5 m/s) Solution->Hood PPE_Sol Nitrile Gloves (0.11mm) Safety Glasses Solution->PPE_Sol Small < 100 mg Quantity->Small Large > 100 mg Quantity->Large Small->Hood GloveBox Powder Containment Hood or Glove Box (HEPA Filter) Large->GloveBox

Caption: Risk-based decision tree for selecting engineering controls (Fume Hood vs. Glove Box) based on quantity and physical state.

Personal Protective Equipment (PPE) Standards
  • Respiratory: If handling >100 mg of powder outside a containment hood, use a P2/N95 particulate respirator .

  • Hand Protection:

    • Material: Nitrile Rubber (Minimum thickness 0.11 mm).

    • Breakthrough Time: >480 min (Excellent resistance to amides).

    • Note: If dissolved in DCM, use PVA or Laminate gloves (Nitrile degrades rapidly in chlorinated solvents).

  • Eye Protection: Chemical safety goggles (ANSI Z87.1) are mandatory due to the irritant nature of sulfonyl-benzamides.

Emergency Response & First Aid Protocols

Self-validating protocol: The "Check-Call-Care" System.

Exposure RouteImmediate ActionMechanistic Rationale
Inhalation Move to fresh air.[6] If breathing is labored, administer oxygen.[4]Sulfonyl compounds can irritate mucous membranes; oxygen prevents hypoxia from edema.
Skin Contact Wash with soap and water for 15 minutes . Discard contaminated clothing.[3][1][4][2][5][7]Lipophilic amides can penetrate the stratum corneum; prolonged washing aids desorption.
Eye Contact Rinse with tepid water for 15 minutes , lifting eyelids.Mechanical removal of particulates is critical to prevent corneal abrasion.
Ingestion Rinse mouth. Do NOT induce vomiting . Drink 200mL water.Prevents aspiration pneumonia. Dilution reduces local gastric irritation.

Analytical Verification & Stability

Researchers must verify the identity and purity of this intermediate before use in biological assays.

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Benzamide chromophore).

  • Retention Time: Expected ~4.5 - 5.5 min (Intermediate polarity).

Stability Profile
  • Hydrolysis: The amide bond is stable at pH 4-9. Extreme acid (pH < 1) or base (pH > 12) + heat will hydrolyze the amide to 2-methylsulfonylbenzoic acid and isopropylamine.

  • Oxidation: The sulfone (-SO2-) is fully oxidized and stable against further oxidation.

Environmental Fate & Disposal

  • Ecotoxicity: Predicted to be Harmful to Aquatic Life (Category 3).[3] Do not release into drains.[3][7]

  • Disposal: Dissolve in a combustible solvent (Acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize SOx and NOx gases).

References

  • PubChem Compound Summary. 2-(Methylsulfonyl)benzamide (Analog). National Center for Biotechnology Information. Accessed March 2026.[8] Link

  • ECHA Registration Dossier. Benzamide, N-isopropyl- (Analog). European Chemicals Agency. Accessed March 2026.[8] Link

  • Sigma-Aldrich Safety Data Sheets. General Safety for Substituted Benzamides. Accessed March 2026.[8] Link

  • GHS Classification Database. Hazard Classification of Sulfones. NITE (National Institute of Technology and Evaluation). Accessed March 2026.[8] Link

Disclaimer: This guide is a technical synthesis for research purposes only. It does not replace a supplier-provided SDS mandated by local regulations (OSHA/REACH).

Sources

Methodological & Application

Application Note: Advanced Amide Coupling of 2-Methylsulfonylbenzoic Acid with Isopropylamine

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Profiling & Chemical Causality

The formation of an amide bond between 2-methylsulfonylbenzoic acid and isopropylamine presents a dual-faceted synthetic challenge governed by profound steric and electronic effects. Standard carbodiimide-based protocols (e.g., EDC/HOBt) often result in sluggish kinetics, incomplete conversion, or epimerization in similar systems. Designing a high-yielding protocol requires a deep understanding of the substrates:

  • The Carboxylic Acid (2-Methylsulfonylbenzoic acid): The ortho-methylsulfonyl group exerts immense steric hindrance around the carbonyl carbon, physically obstructing the approach of nucleophiles. Electronically, the sulfonyl group is strongly electron-withdrawing (

    
    , 
    
    
    
    effects). While this deactivates the initial nucleophilic attack of the carboxylate onto the coupling reagent, it renders the subsequent active ester highly electrophilic and prone to premature hydrolysis if trace water is present.
  • The Amine (Isopropylamine): Isopropylamine is an

    
    -branched primary amine, adding a second layer of steric bulk to the transition state. More critically, it is highly volatile (boiling point ~32 °C). Exothermic activation steps or elevated reaction temperatures will cause rapid evaporative loss of the amine, skewing the stoichiometry and stalling the reaction.
    

Causality-Driven Strategy: To overcome these barriers, the reaction demands highly efficient, non-carbodiimide coupling reagents—specifically uronium salts like HATU or phosphonic anhydrides like T3P—combined with strict thermal control (0 °C addition) to suppress amine volatilization .

Reagent Strategy & Quantitative Comparison

Selecting the correct activation strategy depends on the project phase (discovery vs. process scale-up). The table below summarizes the quantitative and qualitative metrics guiding reagent selection for this specific hindered coupling.

Coupling ReagentActivation IntermediatePros for Hindered SubstratesCons / LimitationsIdeal Scale
HATU OAt Active EsterExceptional reaction rates; highly efficient for dual-hindered substrates.Generates stubborn byproducts (HOAt); expensive; shock-sensitive at scale.Discovery (< 5 g)
T3P (50% in EtOAc) Mixed Phosphonic AnhydrideWater-soluble byproducts; highly scalable; low toxicity profile.Slower kinetics at room temperature; requires longer reaction times.Process / Scale-up
EDC / HOBt OBt Active EsterCheap; standard baseline reagent.Often fails or stalls at <50% conversion for ortho-substituted acids.Not Recommended

Mechanistic Workflow

The following diagram illustrates the validated mechanistic pathway for the activation and subsequent nucleophilic attack, highlighting the critical thermal control checkpoint.

G A 2-Methylsulfonylbenzoic Acid & Isopropylamine B Base Addition (DIPEA / Pyridine) A->B C Carboxylate Formation B->C D Coupling Reagent (HATU or T3P) C->D E Active Ester / Anhydride Intermediate D->E Activation F Nucleophilic Attack (at 0 °C to prevent volatilization) E->F G Tetrahedral Intermediate F->G Amine Addition H Target Amide: N-isopropyl-2-(methylsulfonyl)benzamide G->H Elimination of Byproduct

Mechanistic workflow of sterically hindered amide bond formation.

Validated Experimental Protocols

Protocol A: Discovery-Scale Synthesis (HATU-Mediated)

Designed for rapid conversion and high yield in medicinal chemistry workflows.

Causality Note: N,N-Diisopropylethylamine (DIPEA) is utilized instead of Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile against the highly reactive OAt ester.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylsulfonylbenzoic acid (1.00 g, 5.0 mmol, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (15 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.61 mL, 15.0 mmol, 3.0 eq). Stir for 5 minutes at room temperature to ensure complete deprotonation to the carboxylate.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add HATU (2.09 g, 5.5 mmol, 1.1 eq) in one portion. Stir at 0 °C for 20 minutes. Self-Validation: The solution will transition to a pale yellow color, indicating the formation of the active OAt ester.

  • Amine Addition: While maintaining the temperature strictly at 0 °C, add isopropylamine (0.64 mL, 7.5 mmol, 1.5 eq) dropwise via syringe over 5 minutes. The 1.5 eq excess compensates for any minor evaporative loss.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • IPC Validation: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the acid mass (

    
     201.0 
    
    
    
    ) is consumed and the product mass (
    
    
    242.1
    
    
    ) dominates.
  • Workup: Quench the reaction by pouring it into 50 mL of saturated aqueous

    
    . Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers sequentially with 1M HCl (30 mL) to remove unreacted amine, water (3 × 30 mL) to remove DMF and tetramethylurea byproducts, and brine (30 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: Process-Scale Synthesis (T3P-Mediated)

Designed for safety, scalability, and bypass of hazardous byproducts .

Causality Note: Propylphosphonic anhydride (T3P) generates strictly water-soluble phosphonic acid byproducts, eliminating the need for complex chromatography. Pyridine is used as the base because it acts as a nucleophilic catalyst, forming a transient acylpyridinium intermediate that accelerates the reaction of the hindered substrate.

  • Preparation: In a 250 mL reactor equipped with an overhead stirrer, suspend 2-methylsulfonylbenzoic acid (10.0 g, 50.0 mmol, 1.0 eq) in Ethyl Acetate (100 mL).

  • Reagent Mixing: Add Pyridine (12.1 mL, 150.0 mmol, 3.0 eq). Cool the suspension to 0 °C.

  • Amine Addition: Add isopropylamine (6.4 mL, 75.0 mmol, 1.5 eq) dropwise. Note: Unlike HATU, T3P allows for the amine to be present during the activation step without forming guanidinium side-products.

  • Activation: Add a 50 wt% solution of T3P in Ethyl Acetate (35.7 mL, 60.0 mmol, 1.2 eq) dropwise over 15 minutes via an addition funnel, maintaining the internal temperature below 5 °C.

  • Propagation: Seal the system (to prevent isopropylamine escape) and heat the mixture gently to 40 °C for 16 hours.

  • Workup: Cool to room temperature. Add water (50 mL) and stir vigorously for 15 minutes to hydrolyze unreacted T3P and dissolve the phosphonic acid byproducts. Separate the phases. Wash the organic phase with 1M HCl (50 mL), saturated

    
     (50 mL), and brine (50 mL). Concentrate the organic phase to yield the highly pure amide.
    

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Dunetz, J. R., Magano, J., & Weix, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link]

Purification methods for N-isopropyl-2-methylsulfonylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Strategies for N-Isopropyl-2-methylsulfonylbenzamide

Executive Summary

N-Isopropyl-2-methylsulfonylbenzamide is a critical intermediate often utilized in the synthesis of agrochemicals and pharmaceutical scaffolds containing the ortho-sulfonyl benzamide pharmacophore.[1] Its purification presents unique challenges due to the steric bulk of the ortho-sulfonyl group and the amphiphilic nature of the molecule (lipophilic isopropyl/aryl groups vs. polar sulfone/amide moieties).

This guide provides a rigorous, multi-stage purification protocol designed to achieve >99.5% purity. Unlike generic benzamide protocols, this workflow addresses specific impurities such as the ortho-methylsulfonylbenzoic acid (hydrolysis byproduct) and potential sulfide/sulfoxide precursors if synthesized via oxidative routes.[1]

Chemical Profile & Impurity Landscape[1]

Before initiating purification, one must understand the physicochemical environment.[1]

  • Target Molecule: N-Isopropyl-2-methylsulfonylbenzamide[1]

  • Predicted Properties:

    • State: White to off-white crystalline solid.[1]

    • Solubility: Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in Toluene; Insoluble in Water and Hexanes.[1]

    • pKa: Amide proton pKa ~14-15 (non-acidic under standard aqueous washes).[1]

Common Impurities:

Impurity TypeOriginPhysicochemical BehaviorRemoval Strategy
2-Methylsulfonylbenzoic acid Hydrolysis of starting material/acid chlorideAcidic (pKa ~3-4)Alkaline Wash (NaHCO₃)
Isopropylamine Excess ReagentBasic (pKa ~10)Acidic Wash (Dilute HCl)
2-Methylthio/sulfinyl analogs Incomplete oxidation (if applicable)Neutral, varying polarityFlash Chromatography or Selective Crystallization
Oligomers/Dimers Thermal degradation during couplingHighly LipophilicRecrystallization (Mother liquor retention)

Protocol A: Kinetic Phase Separation (The "Workup")

Objective: Bulk removal of ionic and ionizable impurities.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • 1.0 M Hydrochloric Acid (HCl)[1]

  • Saturated Sodium Bicarbonate (NaHCO₃)[1][2]

  • Brine (Saturated NaCl)[1]

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude). Note: DCM is preferred over EtOAc here due to better solubility of the sulfone moiety.

  • Acid Wash (Target: Isopropylamine):

    • Wash the organic phase twice with 1.0 M HCl (1:1 v/v ratio).[1]

    • Mechanism:[1][3][4][5][6] Protonates residual isopropylamine to the water-soluble ammonium salt (

      
      ).[1]
      
  • Base Wash (Target: Benzoic Acid Derivative):

    • Wash the organic phase twice with Saturated NaHCO₃.[1]

    • Mechanism:[1][3][4][5][6] Deprotonates unreacted 2-methylsulfonylbenzoic acid to its water-soluble carboxylate.[1]

    • Caution: The ortho-sulfone group is electron-withdrawing, making the benzoic acid stronger; ensure pH > 8 in the aqueous layer.[1]

  • Drying: Wash with brine, dry over anhydrous

    
    , and concentrate in vacuo to a solid residue.
    

Protocol B: Thermodynamic Crystallization (The Gold Standard)

Objective: Removal of neutral non-polar impurities and lattice refinement.

Recrystallization is superior to chromatography for this scaffold due to the high crystallinity imparted by the sulfone group.[1]

Solvent System Selection:

  • Primary Choice: Ethyl Acetate / n-Heptane (Solvent/Anti-solvent).[1]

  • Alternative: Ethanol / Water (for highly polar impurities).[1]

Step-by-Step Protocol (EtOAc/Heptane):

  • Reflux: Transfer the dried solid to a round-bottom flask. Add Ethyl Acetate (approx. 3-5 mL/g).[1] Heat to reflux (

    
    ) with stirring.
    
  • Saturation: If the solid does not dissolve completely, add EtOAc in 0.5 mL increments until a clear solution is obtained.

    • Critical Check: If a small amount of dark, oily residue remains insoluble at reflux, decant the clear supernatant into a clean flask. This residue is often polymeric waste.[1]

  • Nucleation: Remove from heat. While still hot, add n-Heptane dropwise until a faint, persistent turbidity appears (cloud point).[1]

  • Re-dissolution: Add a few drops of EtOAc to restore clarity.[1]

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Do not use an ice bath immediately; rapid cooling traps impurities.[1]

  • Cryogenic Maturation: Once at room temperature, place at

    
     for 4 hours to maximize yield.
    
  • Filtration: Filter the white crystals. Wash the cake with cold (

    
    ) 1:3 EtOAc:Heptane.
    

Protocol C: Flash Chromatography (Polishing)[1]

Objective: Separation of sulfide/sulfoxide intermediates (if oxidation route was used).

If the synthesis involved oxidizing N-isopropyl-2-(methylthio)benzamide, crystallization may co-precipitate the sulfoxide impurity due to structural similarity.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][7]

  • Mobile Phase: Gradient elution using Hexanes (A) and Ethyl Acetate (B).[1]

    • Start: 10% B.[1][8]

    • Ramp: 10%

      
       60% B over 20 minutes.[1]
      
  • Detection: UV at 254 nm.[1] The sulfone typically elutes after the sulfide but before the highly polar sulfoxide if using non-polar solvents, though sulfones are quite polar.

    • Note: Sulfones are UV active.[1] Staining with

      
       will visualize sulfide impurities (yellow/brown spots) which the sulfone will not stain.[1]
      

Process Logic Visualization

The following diagram illustrates the decision matrix for purifying this specific scaffold.

PurificationWorkflow Start Crude N-isopropyl-2- methylsulfonylbenzamide Dissolve Dissolve in DCM Start->Dissolve AcidWash Acid Wash (1M HCl) Removes: Isopropylamine Dissolve->AcidWash BaseWash Base Wash (Sat. NaHCO3) Removes: 2-Ms-Benzoic Acid AcidWash->BaseWash DryConc Dry & Concentrate BaseWash->DryConc CheckPurity Check Purity (TLC/HPLC) DryConc->CheckPurity Recryst Recrystallization (EtOAc / Heptane) CheckPurity->Recryst Major Impurity: Non-polar/Salts Column Flash Chromatography (Hex/EtOAc Gradient) CheckPurity->Column Major Impurity: Sulfide/Sulfoxide Final Pure Product (>99.5%) Recryst->Final Column->Final

Figure 1: Decision logic for the purification of sulfonyl benzamides.

Analytical Validation

Verify the integrity of the purified product using the following parameters:

  • HPLC: C18 Column, Water/Acetonitrile Gradient (0.1% Formic Acid).[1] The sulfone is electron-withdrawing, typically reducing retention time compared to the sulfide precursor.[1]

  • 1H NMR (CDCl3):

    • Look for the isopropyl methine septet (

      
       ppm).[1]
      
    • Diagnostic Peak: The methylsulfonyl group (

      
      ) appears as a sharp singlet around 
      
      
      
      ppm.[1] This is distinct from a methylthio (
      
      
      ,
      
      
      ppm) or methylsulfinyl (
      
      
      ,
      
      
      ppm).[1]

References

  • General Benzamide Purification: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard workup protocols for amides).

  • Sulfone Crystallization Properties: Liaw, Y. C., et al. (2003).[1] "Crystal structure of 2-(methylsulfinyl)benzamide." Acta Crystallographica Section E, 59(11), o1713-o1715.[1] Link (Demonstrates solubility/crystallization behavior of analogous ortho-sulfur benzamides).

  • Synthesis of Sulfonyl Benzamides: Bollong, M. J., et al. (2020).[1] "2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation."[1][9] Journal of the American Chemical Society.[1] (Discusses stability and reactivity of ortho-sulfonyl aromatic systems).

Sources

Mastering the Solid State: Application Notes and Protocols for the Crystallization of 2-methylsulfonyl-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the control of a molecule's solid-state properties is paramount. The crystalline form of an active pharmaceutical ingredient (API) dictates its solubility, stability, bioavailability, and manufacturability. This guide provides a comprehensive framework for developing robust crystallization processes for 2-methylsulfonyl-N-isopropylbenzamide, a compound of interest in medicinal chemistry. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying principles and rationale, empowering researchers to not only follow protocols but also to troubleshoot and optimize them effectively.

The Criticality of Crystallization in Drug Development

The journey of a drug candidate from discovery to a marketable product is intrinsically linked to its solid-state chemistry. For 2-methylsulfonyl-N-isopropylbenzamide, achieving a stable and consistent crystalline form is a critical quality attribute (CQA). Different crystalline forms, or polymorphs, can exhibit distinct physicochemical properties. The discovery and selection of the optimal polymorphic form are crucial for ensuring consistent drug performance and for securing intellectual property.[1][2]

The ability to reliably produce high-quality crystals is also fundamental for downstream processes such as filtration, drying, and formulation. Poorly formed crystals can lead to processing challenges, batch-to-batch variability, and ultimately, a suboptimal drug product. Therefore, a systematic approach to crystallization process development is not just beneficial, but essential.

Foundational Knowledge: Physicochemical Properties

While specific experimental data for 2-methylsulfonyl-N-isopropylbenzamide is not extensively available in the public domain, we can infer its likely behavior based on its structural motifs: a benzamide and a methylsulfonyl group.

  • Benzamide Moiety: The benzamide group can participate in hydrogen bonding through the N-H and C=O functionalities, which often leads to the formation of well-defined crystal lattices.[3][4]

  • Methylsulfonyl Group: The sulfonyl group is a strong hydrogen bond acceptor and can influence the polarity and solubility of the molecule.[5] The presence of this group can also introduce the possibility of different packing arrangements in the crystal lattice.

  • N-isopropyl Group: This bulky, hydrophobic group will impact the molecule's overall solubility and may sterically hinder certain crystal packing arrangements.

A summary of computed and analogous compound properties is presented in Table 1 to guide initial experimental design.

PropertyPredicted/Analog-Based ValueRationale/Source
Molecular Weight~241.3 g/mol (Calculated)
Melting PointLikely in the range of 100-200 °CBased on similar benzamide and sulfonyl-containing compounds.[6][7]
LogP~1.5 - 2.5Estimated based on structural similarity to other benzamides.[8]
Solubility ProfileSparingly soluble in water, soluble in polar organic solvents.General characteristic of benzamide derivatives.[9]

Table 1: Predicted Physicochemical Properties of 2-methylsulfonyl-N-isopropylbenzamide.

The Cornerstone of Crystallization: A Strategic Approach to Solvent Selection

The choice of solvent is the most critical parameter in a crystallization process. A suitable solvent system should exhibit a significant difference in the solubility of the compound at high and low temperatures, be chemically inert, and be easily removable from the final product.

Solvent Screening Workflow

A systematic approach to solvent selection is crucial for efficiency. The following workflow provides a structured method for identifying promising solvent candidates.

Solvent_Screening_Workflow A Start: Crude 2-methylsulfonyl- N-isopropylbenzamide B Initial Solubility Screen (Small Scale, ~1-5 mg) A->B C Categorize Solvents: - Good Solvents (High Solubility) - Poor Solvents (Low Solubility) - Intermediate Solvents B->C D Cooling Crystallization Trials (Intermediate Solvents) C->D E Anti-Solvent Crystallization Trials (Good Solvent + Poor Solvent) C->E F Characterize Crystals (Microscopy, DSC, XRPD) D->F E->F G Select Optimal Solvent System F->G

Caption: A systematic workflow for solvent screening.

Recommended Solvents for Screening

Based on the chemistry of benzamides and sulfonyl compounds, the following solvents are recommended for initial screening.

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolGood hydrogen bonding potential, wide range of polarities.
Ketones Acetone, Methyl Ethyl KetoneGood balance of polarity and volatility.
Esters Ethyl Acetate, Isopropyl AcetateModerate polarity, often good for cooling crystallization.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFCan be effective, but peroxide formation should be monitored.
Aromatic Toluene, XyleneGenerally for less polar compounds, can be useful as anti-solvents.
Amides Dimethylformamide (DMF), Dimethylacetamide (DMAc)Strong solvents, often used for compounds with low solubility elsewhere.
Water Important to assess aqueous solubility and for use as an anti-solvent.

Table 2: Recommended Solvents for Initial Screening.

Detailed Crystallization Protocols

The following protocols provide step-by-step guidance for common crystallization techniques. These should be considered as starting points and may require optimization for 2-methylsulfonyl-N-isopropylbenzamide.

Protocol 1: Cooling Crystallization

This is often the simplest and most common crystallization method.

Principle: The compound is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to supersaturation and subsequent crystallization.

Experimental Protocol:

  • Dissolution: In a suitable flask, dissolve a known mass of 2-methylsulfonyl-N-isopropylbenzamide in the minimum amount of a pre-selected solvent at an elevated temperature (e.g., reflux).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Uncontrolled, rapid cooling can lead to the formation of small, impure crystals.

  • Further Cooling: Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at an appropriate temperature.

Cooling_Crystallization A Dissolve in Hot Solvent B Slow Cooling to Room Temperature A->B C Induce Supersaturation B->C D Nucleation and Crystal Growth C->D E Isolation and Drying D->E

Caption: The process of cooling crystallization.

Protocol 2: Anti-Solvent Addition

This technique is useful when a suitable single solvent for cooling crystallization cannot be identified.

Principle: The compound is dissolved in a "good" solvent in which it is highly soluble. An "anti-solvent," in which the compound is poorly soluble but which is miscible with the good solvent, is then added to induce crystallization.

Experimental Protocol:

  • Dissolution: Dissolve the 2-methylsulfonyl-N-isopropylbenzamide in a minimal amount of a "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise to the stirred solution.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce nucleation.[10][11]

  • Equilibration: Allow the mixture to stir for a period to allow for complete crystallization.

  • Isolation, Washing, and Drying: Follow the same procedures as for cooling crystallization.

Protocol 3: Evaporative Crystallization

This method is suitable for producing high-quality single crystals for structural analysis.

Principle: The compound is dissolved in a solvent, and the solvent is allowed to evaporate slowly. The gradual increase in concentration leads to supersaturation and the formation of well-ordered crystals.

Experimental Protocol:

  • Solution Preparation: Prepare a dilute to moderately concentrated solution of the compound in a suitable solvent.

  • Evaporation: Place the solution in a loosely covered container (e.g., a vial with a perforated cap) to allow for slow solvent evaporation.

  • Crystal Growth: Leave the container in an undisturbed, vibration-free environment.

  • Harvesting: Once suitable crystals have formed, they can be carefully removed from the mother liquor.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out - Solution is too concentrated.- Cooling rate is too fast.- Impurities are present.- Add more solvent to redissolve the oil and cool more slowly.- Use a different solvent system.- Purify the material before crystallization.[11]
No Crystals Form - Solution is not sufficiently supersaturated.- Nucleation is inhibited.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.- Induce nucleation by scratching or seeding.[10]
Poor Crystal Quality (e.g., needles, plates) - High degree of supersaturation.- Solvent choice.- Decrease the rate of cooling or anti-solvent addition.- Screen for alternative solvents that favor a more equant crystal habit.
Low Yield - Incomplete crystallization.- Significant solubility in the mother liquor.- Ensure the solution is cooled sufficiently.- Use a more effective anti-solvent or a different solvent system.

Table 3: Troubleshooting Guide for Crystallization.

Conclusion and Best Practices

The development of a robust crystallization process for 2-methylsulfonyl-N-isopropylbenzamide is a critical step in its progression as a potential therapeutic agent. A systematic and scientifically driven approach, beginning with a thorough understanding of the molecule's properties and a comprehensive solvent screen, is the most effective path to success. The protocols and troubleshooting guidance provided herein serve as a strong foundation for researchers to develop a process that yields a crystalline material with the desired physical and chemical attributes, ensuring consistency and quality in drug development.

References

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. ResearchGate. [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]

  • Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives. IUCrJournals. [Link]

  • 2-(Methylsulfonyl)benzamide. PubChem. [Link]

  • Process for preparing a sulfinate.
  • Benzamide, N-isopropyl-. Cheméo. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Nature Communications. [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI. [Link]

  • Supplementary Information. Royal Society of Chemistry. [Link]

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. [Link]

  • N-Isopropylbenzamide. CAS Common Chemistry. [Link]

  • 2-Methylsulfonyl-4-phenylbenzamide. PubChem. [Link]

  • Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Nature Communications. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]

  • Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. ResearchGate. [Link]

  • Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. MDPI. [Link]

  • The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. ResearchGate. [Link]

Sources

Application Note & Protocol: Comprehensive Stability and Storage Guidelines for Benzamide Research Samples

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the optimal storage and stability testing conditions for benzamide. Adherence to these protocols is critical for ensuring the integrity, purity, and reliability of benzamide samples used in research and development. This guide synthesizes information from established safety data, regulatory guidelines, and the primary scientific literature to offer a comprehensive framework for maintaining sample quality.

Introduction: The Importance of Benzamide Integrity in Research

This application note establishes a set of evidence-based protocols for the handling, storage, and stability assessment of benzamide. By understanding its chemical vulnerabilities and implementing rigorous control measures, researchers can ensure the reproducibility and accuracy of their work.

Physicochemical Properties and Inherent Stability

Benzamide is a stable compound under normal conditions.[2][3] However, its amide functional group makes it susceptible to degradation under certain environmental pressures. A thorough understanding of its physicochemical properties is the foundation for establishing appropriate storage and handling procedures.

Table 1: Key Physicochemical Properties of Benzamide

PropertyValueSource(s)
Molecular Formula C7H7NO[2]
Molecular Weight 121.14 g/mol [4]
Appearance White to almost white crystalline powder[5][6]
Melting Point 125 - 128 °C[3][5]
Boiling Point 288 °C[4]
Solubility Partially soluble in cold water; Soluble in ethanol[4][5]
log Pow 0.64[2]
pKa 13.0 (at 25°C)[3]

Benzamide is generally stable but is incompatible with strong oxidizing agents and strong bases.[2][7] The primary degradation pathway of concern is hydrolysis, which can be catalyzed by both acidic and basic conditions.[8][9]

Core Storage and Handling Protocols

Proper storage and handling are the first lines of defense against the degradation of benzamide samples. The following protocols are designed to minimize exposure to adverse conditions.

General Storage Recommendations
  • Containers : Store benzamide in original, tightly sealed containers to prevent contamination and moisture ingress.[10][11] Glass or polyethylene/polypropylene containers are suitable for laboratory quantities.[10]

  • Environment : Keep containers in a cool, dry, and well-ventilated area.[2][4] Avoid storing chemicals near heat sources or in direct sunlight.[12][13]

  • Segregation : Store benzamide away from incompatible materials, particularly strong oxidizing agents and strong bases.[6][7] A chemical compatibility chart should be readily available in storage areas.[12]

Table 2: Recommended Storage Conditions for Benzamide Research Samples

ConditionRecommendationRationale
Temperature Store below +30°C.[3]Prevents thermal degradation and minimizes the rate of potential hydrolytic reactions.
Humidity Store in a dry place.The amide linkage in benzamide is susceptible to hydrolysis.[8]
Light Store in a dark place or in amber bottles.[13]While not extremely photosensitive, prolonged exposure to light should be avoided as a general good practice.[12]
Atmosphere Store in tightly closed containers.[14]Prevents exposure to atmospheric moisture and potential contaminants.
Safe Handling Procedures
  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including gloves, safety glasses with side shields, and a lab coat, when handling benzamide.[15][16]

  • Ventilation : Handle benzamide in a well-ventilated area. For procedures that may generate dust, use a fume hood.[7][13]

  • Dispensing : When dispensing, minimize the creation of dust.[14] Use appropriate tools and avoid practices that could lead to aerosolization.

  • Transport : When moving benzamide containers, use secondary containment, such as a bottle carrier, to protect against breakage and spills.[12]

Stability Testing: A Framework for Ensuring Sample Integrity

Stability testing is essential for determining the shelf-life of benzamide samples and for understanding how different environmental factors affect its purity. These studies are broadly categorized into forced degradation studies and long-term stability studies, often guided by the International Council for Harmonisation (ICH) guidelines.[17][18]

Forced Degradation (Stress) Studies

Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify potential degradation products and pathways.[19][20] This information is crucial for developing stability-indicating analytical methods.

Diagram 1: Workflow for Forced Degradation Study of Benzamide

G cluster_0 Preparation cluster_1 Analysis cluster_2 Evaluation A Benzamide Sample B Control (Unstressed) A->B C Acidic Condition (e.g., 0.1M HCl) A->C D Basic Condition (e.g., 0.1M NaOH) A->D E Oxidative Condition (e.g., 3% H2O2) A->E F Thermal Condition (e.g., 60°C) A->F G Photolytic Condition (ICH Q1B) A->G H Stability-Indicating Method (e.g., HPLC-UV) B->H C->H D->H E->H F->H G->H I Identify Degradants H->I J Elucidate Degradation Pathways H->J K Assess Method Specificity H->K G cluster_0 Initial Assessment cluster_1 Storage & Monitoring cluster_2 Evaluation A Receive/Synthesize Benzamide B Perform Initial Analysis (Appearance, Purity, Assay) A->B C Store under Recommended Conditions B->C D Periodic Re-testing C->D E Does sample meet specifications? D->E F Continue to Use E->F Yes G Investigate Cause of Failure (e.g., storage excursion, contamination) E->G No H Quarantine/Discard Sample G->H

Caption: Decision-making for sample stability.

  • Out-of-Specification (OOS) Results : If a sample fails to meet its established specifications during stability testing, a thorough investigation should be launched. This should include a review of the storage conditions, the analytical procedure, and the handling of the sample.

  • Identification of Unknown Peaks : If new peaks appear in the chromatogram during a stability study, it indicates the formation of degradation products. Forced degradation studies can help in tentatively identifying these impurities.

  • Hydrolysis is a Key Concern : Given the amide structure, the most likely degradation pathway under ambient conditions is slow hydrolysis to benzoic acid. [21]The presence of benzoic acid as an impurity should be monitored.

Conclusion

The integrity of benzamide research samples is paramount for the generation of reliable and reproducible scientific data. By implementing the storage, handling, and stability testing protocols outlined in this guide, researchers can mitigate the risks of sample degradation. A proactive approach to stability assessment, grounded in the principles of good laboratory practice and regulatory guidelines, is an indispensable component of high-quality research and development.

References

  • Finar Limited. (2010, June 10). Benzamide MSDS.
  • Scribd. Safe Use and Storage of Chemicals and Reagents. Retrieved from [Link]

  • MetaSci Inc. Safety Data Sheet Benzamide.
  • Ako, K. (2025, January 10). Hydrolysis of Benzamide to Benzoic Acid. Prezi. Retrieved from [Link]

  • Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS.
  • McKay, T. (2017, July 10). Handling and Storing Chemicals. Lab Manager. Retrieved from [Link]

  • Patsnap. (2026, February 28). How to Detect Amide Degradation Using Chromatographic Techniques. Patsnap Eureka.
  • C&EN. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Huynh-Ba, K. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry, 86(4), 290-297.
  • New Jersey Department of Health. BENZAMIDE - HAZARD SUMMARY. Retrieved from [relevant government agency website]
  • Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances.
  • Iowa State University Environmental Health and Safety. Chemical Handling and Storage. Retrieved from [Link]

  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids : The last word. Semantic Scholar. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. BENZAMIDE (FOR SYNTHESIS).
  • ResearchGate. Acidic and Basic Amide Hydrolysis. Retrieved from [Link]

  • IVAMI. Stability testing of Pharmaceutical products based on ICH Guide. Retrieved from [Link]

  • Labinsights. (2022, November 30). Forced Degradation – A Review.
  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010.
  • Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test.
  • EAWAG. (2009, February 17). 2,6-Dichlorobenzonitrile Degradation Pathway. EAWAG BBD/PPS. Retrieved from [Link]

  • Benchchem. Benzonitrile Degradation Pathways: A Technical Support Guide.
  • Chegg.com. (2017, September 13). Solved The following hydrolysis of benzamide was found to. Retrieved from [Link]

  • Eawag-BBD. (2006, November 6). Thiobenzamide Degradation Pathway. Retrieved from [Link]

  • ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities. Retrieved from [Link]

  • ResearchGate. (2025, December 22). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Retrieved from [Link]

  • Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for Benzamide Quantification.
  • European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • SciSpace. Photostability and Photostabilization of Drugs and Drug Products.
  • PubMed. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Retrieved from [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.

Sources

Troubleshooting & Optimization

Technical Support Center: Amide Coupling with Ortho-Sulfonyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Troubleshooting Steric Hindrance & Cyclization Failures Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Double Trouble" Substrate

Welcome to the technical support hub for ortho-sulfonyl benzoic acids. If you are here, you are likely experiencing low yields, unreactive starting materials, or the isolation of unexpected cyclic byproducts.

Coupling an amine to a benzoic acid with an ortho-sulfonyl group (e.g.,


, 

, or

) presents a unique chemical antagonism:
  • Steric Blockade: The sulfonyl group is bulky (tetrahedral geometry), physically shielding the carbonyl carbon from nucleophilic attack.

  • Intramolecular Competition: The ortho-substituent is perfectly positioned to attack the activated carboxylate, leading to rapid cyclization (saccharin or anhydride formation) that outcompetes your amine.

This guide provides the diagnostic logic and field-proven protocols to bypass these traps.

Diagnostic Module: Why Did My Reaction Fail?

Use this decision matrix to identify your specific failure mode based on crude LC-MS/NMR data.

Scenario A: The "Saccharin" Trap
  • Substrate: o-Sulfamoylbenzoic acid (

    
     and 
    
    
    
    ).
  • Observation: The reaction mixture turns clear then precipitates a solid. LC-MS shows a mass corresponding to [M-18] (loss of water).

  • Diagnosis: You formed Saccharin (1,2-benzisothiazol-3-one 1,1-dioxide). Upon activation of the carboxylic acid (by HATU, EDC, or

    
    ), the sulfonamide nitrogen attacked the active ester intramolecularly. This 5-membered ring formation is kinetically faster than the intermolecular attack of your external amine.
    
  • Fix: You must protect the sulfonamide nitrogen (e.g.,

    
    -benzyl) or use the Cyclic Anhydride Route (see Protocol 2).
    
Scenario B: The "Pseudo-Chloride" Confusion
  • Substrate: 2-Sulfobenzoic acid (

    
     and 
    
    
    
    ).
  • Observation: You treated the acid with Thionyl Chloride (

    
    ), but the subsequent amine addition yielded a water-soluble product or a zwitterion, not the expected lipophilic amide.
    
  • Diagnosis: 2-Sulfobenzoic acid does not form a stable acyclic acid chloride. It forms a cyclic pseudo-chloride (3-chloro-2,1-benzoxathiole-1,1-dioxide). When treated with an amine, this species undergoes regioselective ring opening at the carbonyl carbon, yielding the Amide-Sulfonic Acid salt, which is highly polar and often lost during aqueous workup.

  • Fix: Modify workup to isolate the sulfonic acid salt or use organic-soluble counterions.

Scenario C: The Steric Wall
  • Substrate: o-Alkylsulfonyl benzoic acid (

    
     and 
    
    
    
    ).
  • Observation: Starting material remains unconsumed despite excess coupling reagent.

  • Diagnosis: Standard reagents (EDC/HOBt) generate an active ester that is too bulky to be approached by the amine due to the adjacent sulfone.

  • Fix: Switch to HATU/HOAt or the Acid Fluoride method.

Visualizing the Failure Modes

The following diagram illustrates the kinetic competition between the desired coupling and the parasitic cyclization pathways.

G Start Start: o-Sulfonyl Benzoic Acid Activation Activation (HATU/SOCl2) Start->Activation Sulfonamide Substrate has -SO2NH2 Activation->Sulfonamide Sulfonic Substrate has -SO3H Activation->Sulfonic Sulfone Substrate has -SO2R (Alkyl/Aryl) Activation->Sulfone Saccharin FAILURE: Saccharin Formation (Intramolecular Cyclization) Sulfonamide->Saccharin Fast (Kinetic Trap) PseudoCl Intermediate: Cyclic Pseudo-Chloride Sulfonic->PseudoCl via SOCl2 AmideSulfonic Product: Amide-Sulfonic Acid Salt (Water Soluble Risk) PseudoCl->AmideSulfonic + Amine (Attack at C=O) StericBlock FAILURE: No Reaction (Steric Shielding) Sulfone->StericBlock Standard Reagents Success SUCCESS: Desired Amide (Requires HATU/High Temp) Sulfone->Success HATU/HOAt

Caption: Pathway analysis showing how ortho-substituents divert the reaction toward cyclic byproducts or steric stagnation.

Validated Protocols
Protocol A: The HATU "Brute Force" (For Steric Sulfones)

Best for: o-Alkylsulfonyl substrates (


) where cyclization is impossible.
  • Dissolve: 1.0 equiv of Acid in anhydrous DMF (0.1 M). Do not use DCM; DMF promotes charge separation.

  • Base: Add 3.0 equiv of DIPEA.

  • Activate: Add 1.1 equiv of HATU . Stir for 15 mins. The solution should turn yellow/orange.

  • Add Amine: Add 1.2 equiv of the amine.

  • Heat: If the amine is secondary or an aniline, heat to 60°C . The ortho-sulfone creates a "molecular gate"; heat provides the energy to overcome this rotation barrier.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF) followed by sat.

    
    .
    
Protocol B: The "Cyclic Anhydride" Route (For Sulfonic Acids)

Best for: 2-Sulfobenzoic acid derivatives.[1][2] This leverages the inevitable cyclization to your advantage.

  • Form Anhydride: Reflux the 2-sulfobenzoic acid (1.0 equiv) in neat Thionyl Chloride (

    
    ) (10 vol) for 3 hours.
    
    • Note: This forms the cyclic pseudo-chloride/anhydride species.

  • Evaporate: Remove excess

    
     under vacuum. Chase with Toluene (
    
    
    
    ) to remove traces. You will obtain a moisture-sensitive solid.
  • Coupling: Dissolve the solid in anhydrous THF. Cool to 0°C.[3]

  • Addition: Add the amine (1.1 equiv) and

    
     (2.5 equiv) dropwise.
    
  • Outcome: The amine will attack the Carbonyl (C=O) preferentially over the Sulfonyl (S=O) due to the steric bulk of the sulfone oxygens.

  • Result: You now have the Amide-Sulfonate .

    • Critical Step: If you need the sulfonamide, this route fails. If you need the carboxamide, this works, but the product is a salt. Acidify with 1M HCl to precipitate the free acid form if it's lipophilic enough.

Protocol C: The "Protected" Route (For o-Sulfamoyls)

Best for: Preventing Saccharin formation.

  • Protection: Before attempting the coupling, protect the sulfonamide nitrogen. The DMB (2,4-dimethoxybenzyl) group is ideal.

    • Reaction:

      
      .
      
  • Coupling: Now that the nitrogen is alkylated, it cannot easily cyclize to form saccharin. Proceed with Protocol A (HATU).

  • Deprotection: Remove DMB with TFA/DCM after the amide bond is formed.

Troubleshooting FAQ

Q1: I used


 on my o-sulfamoyl benzoic acid, added amine, and isolated a solid that is not my product. It has the correct mass minus water. What is it? 
A:  You made a saccharin derivative. The 

converted the acid to the acid chloride, which was immediately attacked by the neighboring sulfonamide.
  • Solution: You cannot use acid chlorides here. Use Protocol C (Protection) or try a mixed anhydride method (IBCF/NMM) at -20°C to favor intermolecular attack, though this is risky.

Q2: Why does the amine attack the Carbonyl and not the Sulfonyl group in the cyclic anhydride? A: This is a classic example of steric control . The sulfur atom in the cyclic anhydride is flanked by two oxygens and the benzene ring, making it sterically crowded. The carbonyl carbon is planar (


) and more accessible. Additionally, the C-O bond in the anhydride is weaker than the S-O bond, making the carbonyl a better electrophile in this specific ring system.

Q3: My product is water-soluble (Amide-Sulfonic acid). How do I isolate it? A: Do not use a standard aqueous extraction.

  • Evaporate the reaction solvent (DMF/THF).

  • Triturate the residue with Ether or DCM to remove organic impurities.

  • Dissolve the residue in minimal MeOH and load onto a Reverse Phase (C18) flash column. Elute with Water/Acetonitrile (0.1% TFA).

References & Grounding
  • Cyclization Mechanism: The reaction of o-sulfobenzoic acid cyclic anhydride with primary amines produced salts of 2-[(arylamino)carbonyl]benzenesulfonic acid... and not the salts of 2-[(arylamino)sulfonyl]benzoic acid.[4] (Source: University of Babylon/Chem. Data).

  • Saccharin Formation: Saccharin Synthesis via o-sulfamoylbenzoic acid cyclization. (Source: NIH/PubChem - Saccharin Compound Summary).

  • Steric Hindrance in Amide Coupling: Coupling reagents like HATU are required for sterically hindered substrates, whereas carbodiimides (EDC) often fail. (Source: J. Org. Chem / BenchChem Technical Guides).

  • Pseudo-Chloride Structure: 2-Sulfobenzoic acid reacts with thionyl chloride to form 3-chloro-2,1-benzoxathiole-1,1-dioxide (cyclic pseudo-chloride). (Source: Organic Syntheses, Coll. Vol. 1, p. 14).

Disclaimer: These protocols involve hazardous reagents (


, HATU). Always perform these reactions in a fume hood with appropriate PPE. The formation of saccharin derivatives can be exothermic.

Sources

Removing unreacted isopropylamine from benzamide reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzamide Synthesis Technical Support Center .

This guide is designed for researchers and process chemists dealing with the purification of benzamide derivatives synthesized via isopropylamine coupling. Unlike generic textbook procedures, this module addresses the specific physicochemical challenges of removing isopropylamine (bp 32°C, pKa ~10.6) from benzamide products (neutral, generally solid).

Quick Reference: Physicochemical Profile

Understanding the species in your flask is the first step to separation.

ComponentChemical StateBoiling PointpKa (Conjugate Acid)Solubility (Org)Solubility (Aq, pH < 2)
Isopropylamine Base (

)
32.4°C10.63HighHigh (as

)
Benzamide Product Neutral (

)
High (Solid)~ -1.5 (Protonation on O)HighLow (Precipitates)
Triethylamine (if used) Base89°C10.75HighHigh (as

)

Module 1: The Standard Protocol (Acidic Workup)

Applicability: Stable benzamides with no acid-labile protecting groups (e.g., Boc, acetals).

The most robust method exploits the massive


 difference (~12 log units) between the amine impurity and the amide product.
Step-by-Step Procedure
  • Dilution: Dilute the crude reaction mixture with a water-immiscible solvent (DCM or Ethyl Acetate). Do not use Diethyl Ether if your product is not highly soluble, as benzamides can crystallize out prematurely.

  • The Acid Wash: Wash the organic phase with 1M HCl (3x).

    • Mechanism:[1][2] At pH 1, isopropylamine is fully protonated to isopropylammonium chloride (

      
      ), which is highly water-soluble and insoluble in organics.
      
    • Volume Rule: Use enough acid to ensure the aqueous phase remains acidic (check with pH paper).

  • The Brine Wash: Wash with saturated NaCl to remove residual water/acid.

  • Drying: Dry over anhydrous

    
     and concentrate.
    
Visualizing the Separation Logic

AcidExtraction Mixture Crude Mixture (Amide + iPr-NH2) AcidAdd Add 1M HCl (pH < 2) Mixture->AcidAdd SepFunnel Separation Phase AcidAdd->SepFunnel Protonation OrgLayer Organic Layer (Contains Benzamide) SepFunnel->OrgLayer Neutral Species AqLayer Aqueous Layer (Contains iPr-NH3+) SepFunnel->AqLayer Ionic Species

Figure 1: Chemo-selective partitioning of isopropylamine during acidic workup.

Module 2: The "Delicate Molecule" Protocol

Applicability: Substrates containing acid-sensitive groups (Boc, t-Butyl esters, Acetals) where 1M HCl is forbidden.

If you cannot use strong acid, you must rely on chemo-selective scavenging or complexation .

Option A: The Copper Sulfate Wash (Visual Indicator Method)

This is a superior alternative to water washes. Copper(II) ions form water-soluble coordination complexes with amines.[3]

  • Prepare Solution: Make a 10% w/v aqueous solution of

    
    .
    
  • Wash: Wash the organic layer with the copper solution.[3][4]

  • Observe:

    • Blue/Purple Aqueous Layer: Indicates amine removal (formation of

      
       complex).
      
    • Pale Blue: Indicates the amine is nearly gone.

  • Repeat: Continue washing until the aqueous layer retains the original pale blue color of the

    
     solution.
    
Option B: Solid-Phase Scavenging (Resins)

Use a polymer-supported isocyanate (PS-Isocyanate) or strongly acidic cation exchange resin (SCX-2).

  • Protocol: Add 2-3 equivalents of resin (relative to excess amine) to the reaction mixture. Stir for 1-2 hours. Filter.

  • Mechanism: The unreacted isopropylamine attacks the resin-bound isocyanate to form an insoluble urea, which is removed by filtration.

Module 3: Troubleshooting & FAQs

Q1: I rotavapped my reaction, but the oil still smells strongly of amine. Why? A: You likely have Isopropylammonium salts trapped in your product. If your reaction generated HCl (e.g., using Benzoyl Chloride), the amine formed a salt (


). Salts have zero vapor pressure and cannot be removed by evaporation, no matter how good your vacuum is.
  • Fix: You must perform an aqueous workup (Module 1) to dissolve the salt into the water layer.

Q2: My product is streaking on TLC. Is it the amine? A: Likely yes. Amines interact strongly with the acidic silanols on silica gel.

  • Visualization: Dip your TLC plate in Ninhydrin stain and heat. Isopropylamine (primary amine) will appear as a distinct red/purple spot/streak. Your amide product will generally not stain (or stain very faintly/differently) with Ninhydrin.

  • Fix: If purifying by column chromatography, add 1% Triethylamine (TEA) or 1%

    
     to your mobile phase to "deactivate" the silica, allowing the amine to elute cleanly (or stay at the baseline if using acid-washed silica).
    

Q3: Can I just evaporate the isopropylamine since it boils at 32°C? A: Only if it is the free base . If you used a coupling reagent (like EDC/HOBt) and have free amine, yes, rotary evaporation can remove the bulk. However, "volatile" amines are notoriously difficult to remove completely to 0 ppm by evaporation alone due to hydrogen bonding with the amide product. A chemical wash is always recommended for pharmaceutical purity.

Decision Matrix: Choosing Your Workflow

WorkflowDecision Start Start: Crude Reaction Mixture CheckAcid Is Product Acid Sensitive? (Boc, Acetal, etc.) Start->CheckAcid AcidWash Perform 1M HCl Wash (Module 1) CheckAcid->AcidWash No CheckResin Is Resin Available? CheckAcid->CheckResin Yes No No Yes Yes ResinYes Use PS-Isocyanate (Module 2B) CheckResin->ResinYes Yes ResinNo Use CuSO4 Wash (Module 2A) CheckResin->ResinNo No

Figure 2: Decision tree for selecting the appropriate purification strategy.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6363, Isopropylamine. Retrieved from [Link]

  • University of Rochester. Not Voodoo X: Workup Formulas - Removing Amines. (A standard laboratory guide for copper sulfate washes). Retrieved from [Link]

  • Biotage. Isocyanate Resins for Nucleophile Scavenging.[5] (Technical Note on Polymer-Supported Scavengers). Retrieved from [Link] (General reference for PS-Isocyanate mechanics).

  • Marsh, A., et al. (1996).High-loading scavenger resins for combinatorial chemistry.

Sources

Technical Support Center: Optimizing Reaction Temperature for Sulfonyl Benzamide Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of sulfonyl benzamides. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and detailed protocols in a comprehensive question-and-answer format to address challenges you may encounter during your experiments, with a specific focus on the critical parameter of reaction temperature.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is the fundamental mechanism of sulfonyl benzamide formation, and how does temperature influence it?

    • My reaction yield is low. Could the reaction temperature be the culprit?

    • I'm observing significant impurity formation. What are the likely temperature-related side reactions?

    • What is the optimal temperature range for synthesizing sulfonyl benzamides?

    • How do I handle the exothermic nature of the reaction, especially during scale-up?

  • Troubleshooting Guide

    • Issue 1: Low or No Product Yield

    • Issue 2: Presence of a Less Polar Byproduct on TLC/LC-MS (Di-sulfonylation)

    • Issue 3: Presence of a Highly Polar Byproduct (Sulfonic Acid)

    • Issue 4: Reaction Stalls or Proceeds Too Slowly

    • Issue 5: Product Degradation and Discoloration

  • Experimental Protocols

    • Protocol 1: General Procedure for the Synthesis of a Sulfonyl Benzamide

    • Protocol 2: Step-by-Step Guide to Reaction Temperature Screening

  • References

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of sulfonyl benzamide formation, and how does temperature influence it?

The formation of a sulfonyl benzamide proceeds through a nucleophilic acyl substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the displacement of the chloride leaving group and the formation of the stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1]

Temperature is a critical parameter that dictates the kinetics of this reaction. According to the Arrhenius equation, an increase in temperature generally leads to an exponential increase in the reaction rate constant. However, the effect of temperature is not always straightforward. It influences not only the rate of the desired reaction but also the rates of competing side reactions and the stability of the reactants and products.[2]

Sulfonamide Formation Mechanism Amine Amine (R-NH2) (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride Sulfonyl Chloride (Ar-SO2Cl) (Electrophile) SulfonylChloride->Intermediate Product Sulfonyl Benzamide (Product) Intermediate->Product Chloride Elimination HCl HCl Salt Base-HCl Salt HCl->Salt Neutralization Base Base Base->Salt caption Figure 1: Mechanism of Sulfonyl Benzamide Formation. Exotherm Management Start Start Reaction Add_Reagent Slowly Add Sulfonyl Chloride Start->Add_Reagent Monitor_Temp Monitor Internal Temperature Add_Reagent->Monitor_Temp Temp_Rise Temperature Rising Rapidly? Monitor_Temp->Temp_Rise Control_Measures Implement Control Measures: - Stop Addition - Enhance Cooling - Increase Stirring Temp_Rise->Control_Measures Yes Reaction_Proceeds Reaction Proceeds Under Control Temp_Rise->Reaction_Proceeds No Control_Measures->Monitor_Temp Runaway Potential Runaway Reaction Control_Measures->Runaway caption Figure 2: Workflow for Managing Reaction Exotherms.

Caption: Figure 2: Workflow for Managing Reaction Exotherms.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material remains, consider extending the reaction time or cautiously increasing the temperature in small increments (e.g., 10 °C). [2]
Sub-optimal Temperature If the reaction is sluggish at low temperatures, gradually increase the temperature while monitoring for the formation of byproducts. Conversely, if degradation is suspected, perform the reaction at a lower temperature for a longer period. [3]
Poor Solubility of Reactants If reactants precipitate out at lower temperatures, choose a solvent in which they are more soluble at the desired reaction temperature. A co-solvent system may also be beneficial. [4]
Degraded Sulfonyl Chloride Sulfonyl chlorides can hydrolyze upon exposure to moisture. Use a fresh bottle or purify the existing stock. Confirm the purity via NMR if possible. [5]
Issue 2: Presence of a Less Polar Byproduct on TLC/LC-MS (Di-sulfonylation)
Possible Cause Suggested Solution
Excess Sulfonyl Chloride Use a 1:1 molar ratio of amine to sulfonyl chloride, or a slight excess of the amine. [1]
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). The initial addition of the sulfonyl chloride should always be done at a low temperature. [1]
Prolonged Reaction Time Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting amine is consumed to prevent the formation of the di-sulfonylated product. [1]
  • Identification of Di-sulfonylation Byproduct:

    • TLC: The di-sulfonylated product will typically have a higher Rf value (be less polar) than the desired mono-sulfonylated product.

    • MS: The mass spectrum will show a molecular ion peak corresponding to the addition of a second sulfonyl group to the amine.

    • ¹H NMR: The integration of the aromatic protons from the sulfonyl group will be doubled relative to the protons of the benzamide portion. The NH proton signal will be absent.

Issue 3: Presence of a Highly Polar Byproduct (Sulfonic Acid)
Possible Cause Suggested Solution
Water in the Reaction Mixture Ensure all glassware is oven-dried before use and that all solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. [6]
Hydrolysis During Workup Minimize the time the reaction mixture is in contact with aqueous solutions during the workup. Use cold aqueous solutions to slow the rate of hydrolysis.
  • Identification of Sulfonic Acid Byproduct:

    • TLC: The sulfonic acid will be a very polar spot, often remaining at the baseline.

    • LC-MS: In negative ion mode ESI-MS, a peak corresponding to [M-H]⁻ of the sulfonic acid will be observed.

    • Purification: Sulfonic acids can often be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup.

Issue 4: Reaction Stalls or Proceeds Too Slowly
Possible Cause Suggested Solution
Low Reaction Temperature Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or HPLC. Be mindful of potential byproduct formation at higher temperatures. [2]
Deactivated Substrates If either the amine or the sulfonyl chloride contains strongly electron-withdrawing groups, the reaction may be sluggish. In such cases, higher temperatures and longer reaction times may be necessary. The use of a catalyst may also be beneficial.
Insufficient Base Ensure that at least one equivalent of a suitable base is used to neutralize the HCl generated. For less nucleophilic amines, a stronger base or a catalytic amount of a superbase may be required.
Issue 5: Product Degradation and Discoloration
Possible Cause Suggested Solution
Excessively High Temperature Maintain strict temperature control, especially during the addition of the sulfonyl chloride. If the reaction is highly exothermic, consider further dilution or a slower addition rate. [3]
Oxidative Side Reactions High temperatures can promote oxidation. Running the reaction under an inert atmosphere can help to minimize this. [3]
Instability of Reactants or Product Some sulfonyl chlorides and sulfonamides are thermally labile. Consult the literature for the stability of your specific compounds and adjust the reaction temperature accordingly. [7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonyl Benzamide

This protocol provides a robust and widely applicable method for the synthesis of a variety of sulfonyl benzamides.

Materials:

  • Primary or Secondary Amine (1.0 eq)

  • Benzenesulfonyl Chloride derivative (1.0 - 1.1 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 eq) in the chosen anhydrous solvent (e.g., DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve the benzenesulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or HPLC until the starting amine is consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide. [8]

Protocol 2: Step-by-Step Guide to Reaction Temperature Screening

This protocol outlines a method for systematically screening different temperatures to find the optimal condition for your specific sulfonyl benzamide synthesis.

Procedure:

  • Setup Parallel Reactions: In a set of identical reaction vials (e.g., microwave vials or small round-bottom flasks), each equipped with a stir bar, add the amine and the solvent.

  • Establish Temperature Control: Place each vial in a separate well of a temperature-controlled reaction block or in separate oil baths set to different temperatures (e.g., 0 °C, Room Temperature (25 °C), 40 °C, and 60 °C).

  • Add Base and Sulfonyl Chloride: To each vial, add the base, followed by the dropwise addition of the sulfonyl chloride solution.

  • Time-Course Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction vial.

  • Quench and Analyze: Quench each aliquot by diluting it in a suitable solvent (e.g., acetonitrile) and analyze by LC-MS or HPLC.

  • Data Analysis: For each time point and temperature, determine the percentage conversion of the starting amine and the relative percentage of the desired product and any major byproducts.

  • Determine Optimal Temperature: Plot the yield of the desired product as a function of time for each temperature. The optimal temperature will be the one that provides the highest yield of the pure product in a reasonable amount of time, with minimal byproduct formation.

Temperature_Screening_Workflow cluster_setup Reaction Setup cluster_monitoring Monitoring & Analysis cluster_data Data Interpretation Setup_Vials Prepare Parallel Reaction Vials Add_Reactants Add Amine, Solvent, and Base Setup_Vials->Add_Reactants Set_Temperatures Set Different Temperatures (e.g., 0°C, 25°C, 40°C, 60°C) Add_Reactants->Set_Temperatures Add_Sulfonyl_Chloride Add Sulfonyl Chloride Set_Temperatures->Add_Sulfonyl_Chloride Take_Aliquots Take Aliquots at Regular Time Intervals Add_Sulfonyl_Chloride->Take_Aliquots Quench Quench Aliquots Take_Aliquots->Quench Analyze Analyze by LC-MS/HPLC Quench->Analyze Determine_Conversion Determine % Conversion and Byproduct Formation Analyze->Determine_Conversion Plot_Data Plot Yield vs. Time for Each Temperature Determine_Conversion->Plot_Data Select_Optimal Select Optimal Temperature Plot_Data->Select_Optimal caption Figure 3: Experimental Workflow for Temperature Screening.

Caption: Figure 3: Experimental Workflow for Temperature Screening.

References

  • Roy, T., et al. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(33), 6439-6458. [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. [Link]

  • The Effects of Temperature and Solvent on the Synthesis of 3,1 with 5 mol% HfCl4. (n.d.). ResearchGate. [Link]

  • Reactivity of Benzamide toward Sulfonylation. (2025). ResearchGate. [Link]

  • Process for the preparation of substituted benzene sulfonyl chlorides. (2021).
  • Cysewska, M., et al. (2022). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 27(22), 7953. [Link]

  • Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. (2024). ACS Publications. [Link]

Sources

Resolving solubility issues of 2-methylsulfonyl-N-propan-2-ylbenzamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges associated with 2-methylsulfonyl-N-propan-2-ylbenzamide (also referred to as N-isopropyl-2-(methylsulfonyl)benzamide).

This response is structured as an autonomous Technical Support Center resource, designed for researchers requiring immediate, high-level troubleshooting.

Topic: Resolving Solubility Issues of 2-methylsulfonyl-N-propan-2-ylbenzamide in DMSO Ticket ID: SOL-DMSO-MSBZ-001 Responder: Senior Application Scientist, Chemical Formulation Division

Executive Summary: The Physicochemical Challenge

The compound 2-methylsulfonyl-N-propan-2-ylbenzamide presents a distinct solubility profile due to its ortho-substituted architecture . Unlike simple benzamides, the presence of a bulky, polar methylsulfonyl (-SO₂Me) group at the ortho position relative to the N-isopropyl amide creates a "molecular lock."

Why this molecule resists dissolution:
  • High Lattice Energy: The sulfonyl oxygen atoms can act as strong hydrogen bond acceptors for the amide proton (intramolecular H-bonding). This locks the molecule into a rigid planar or near-planar conformation, significantly increasing the crystal lattice energy. High lattice energy correlates directly with slow dissolution rates.

  • Lipophilicity vs. Polarity: The isopropyl group adds lipophilicity, while the sulfone adds high polarity. While DMSO is an excellent solvent for both, the competition between intermolecular DMSO solvation and the molecule's strong internal dipole-dipole interactions can lead to "kinetic insolubility."

  • Synthesis Artifacts (Critical): If this compound was synthesized via nucleophilic substitution (e.g., using sodium methanesulfinate), the "insoluble material" is frequently residual inorganic salts (e.g., NaCl, NaBr, or copper salts), not the organic compound itself. Inorganic salts are virtually insoluble in DMSO.

Diagnostic Workflow: Is it the Compound or the Contaminant?

Before altering your solvent system, you must verify the nature of the undissolved solids.

Experiment A: The "Salt Check"

Rationale: DMSO dissolves organic benzamides well but precipitates inorganic salts.

  • Take 1 mg of the "insoluble" solid.

  • Add 1 mL of Water .

  • Observation:

    • Dissolves instantly? The solid is likely an inorganic salt contaminant (e.g., Sodium methanesulfinate residue). Action: Repurify the compound (Water wash/Extraction).

    • Remains insoluble? The solid is your organic compound. Action: Proceed to the Solubilization Protocol below.

Step-by-Step Solubilization Protocol

Standard Target Concentration: 10 mM to 50 mM in anhydrous DMSO.

Phase 1: Physical Disruption (The Kinetic Barrier)

Many researchers mistake a slow dissolution rate for insolubility. The high melting point of sulfone-benzamides requires energy to break the lattice.

  • Weighing: Weigh the compound into a glass vial (avoid polystyrene, which DMSO can leach).

  • Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%, Water <0.05%).

    • Note: DMSO is hygroscopic.[1] Absorbed atmospheric water acts as an antisolvent for lipophilic amides.

  • Vortexing: Vortex at max speed for 60 seconds.

  • Sonication (The Key Step):

    • Place the vial in an ultrasonic bath at 40°C - 50°C .

    • Sonicate for 15–20 minutes .

    • Mechanism:[1] Acoustic cavitation disrupts the crystal surface and the elevated temperature lowers the viscosity of DMSO, improving mass transfer.

Phase 2: The "Step-Down" Thermal Method

If the compound remains solid at room temperature after sonication, use this thermodynamic trick:

  • Heat the DMSO suspension to 60°C (well below the compound's likely decomposition point, but high enough to overcome lattice energy).

  • Once dissolved (clear solution), allow the solution to cool slowly to room temperature in a Styrofoam block.

  • Result: Often, the compound will remain in a supersaturated state (metastable) sufficient for biological assays.

Advanced Troubleshooting: Cosolvent Systems

If the compound is strictly insoluble in pure DMSO at the required concentration, or if "oiling out" occurs upon dilution into assay media, use a cosolvent strategy.

Recommended Cosolvent: PEG-400 Polyethylene Glycol 400 (PEG-400) can disrupt the hydrogen bonding network and stabilize the hydrophobic isopropyl region.

Protocol:

  • Dissolve the compound in pure DMSO at 2x the desired final stock concentration.

  • Add an equal volume of PEG-400 .

  • Mix gently.

  • Final Solvent Composition: 50% DMSO / 50% PEG-400.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for resolving the solubility issue.

SolubilityLogic Start Start: Compound Insoluble in DMSO WaterTest Perform Water Solubility Test (1 mg in 1 mL H2O) Start->WaterTest IsSoluble Solid Dissolves in Water? WaterTest->IsSoluble SaltResidue Diagnosis: Inorganic Salt Contaminant Action: Desalt/Repurify IsSoluble->SaltResidue Yes OrganicIssue Diagnosis: True Organic Insolubility (High Lattice Energy) IsSoluble->OrganicIssue No Protocol Apply Thermal Sonication (45°C, 20 mins) OrganicIssue->Protocol CheckClear Solution Clear? Protocol->CheckClear Success Success: Store at RT (Protect from moisture) CheckClear->Success Yes Fail Remains Cloudy/Precipitate CheckClear->Fail No Cosolvent Add Cosolvent (50% PEG-400 or t-Butanol) Fail->Cosolvent Cosolvent->CheckClear

Figure 1: Decision matrix for diagnosing and resolving solubility issues for sulfonyl-benzamides.

Frequently Asked Questions (FAQs)

Q1: My solution was clear, but it precipitated after freezing and thawing. Why? A: DMSO freezes at 18.5°C. Upon freezing, the solvent crystallizes, often excluding the solute into high-concentration pockets where it precipitates (cryoprecipitation). Fix: Do not simply thaw. You must re-sonicate at 40°C every time you thaw the stock solution to redissolve these micro-precipitates.

Q2: Can I use acid (HCl) to help dissolve it? A: No. 2-methylsulfonyl-N-propan-2-ylbenzamide is a neutral molecule. The amide nitrogen is not basic enough to protonate significantly without using strong acids that might hydrolyze the amide bond. The sulfone is also neutral. pH adjustment will not help and may degrade your compound.

Q3: The compound "oils out" when I add the DMSO stock to my cell culture media. A: This is the "Antisolvent Effect." The sudden transition from 100% DMSO to aqueous media crashes out the lipophilic benzamide. Fix:

  • Lower the final concentration.

  • Use the Serial Dilution Method : Dilute your DMSO stock into an intermediate solvent (like ethanol or PEG-400) before adding to the media.

  • Ensure rapid mixing (vortexing) during the addition to media to prevent local high concentrations.

Q4: Is the "methylsulfonyl" group unstable in DMSO? A: No. Sulfones (-SO₂R) are highly stable to oxidation and nucleophilic attack under standard storage conditions. DMSO is compatible with this functional group.

Data Summary: Solubility Parameters

ParameterValue / CharacteristicImplication for Solubility
LogP (Estimated) ~1.5 - 2.0Moderately Lipophilic. Requires organic solvent.[2]
H-Bond Donors 1 (Amide NH)Potential for dimerization or solvent binding.
H-Bond Acceptors 3 (Amide CO, Sulfone O=S=O)Excellent interaction with DMSO (a strong acceptor).
pKa >15 (Amide NH)Non-ionizable in physiological pH.
DMSO Hygroscopicity HighAbsorbed water reduces solubility drastically.

References

  • Balakin, K. V., et al. (2006).[3] "In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds." Current Medicinal Chemistry, 13(2), 223-241.[3] Link

  • Lipinski, C. A., et al. (1997). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 23(1-3), 3-25. Link

  • Gaylord Chemical. (2020). "Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102."[4] Gaylord Chemical Technical Literature. Link

  • Cheng, Y., et al. (2003). "Solubility of Organic Compounds in DMSO." Journal of Chemical & Engineering Data, 48(2). (General reference for amide solubility in DMSO).

Sources

Minimizing side reactions in 2-methylsulfonyl benzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in 2-Methylsulfonyl Benzamide Synthesis Document ID: TS-ORG-SUL-002 Audience: Process Chemists, Medicinal Chemists, R&D Scientists Status: Active / Verified

Core Technical Overview

2-methylsulfonyl benzamide is a critical intermediate in the synthesis of agrochemicals (e.g., HPPD inhibitor herbicides) and pharmaceutical scaffolds. The primary synthetic challenge lies in the chemoselective oxidation of the sulfide precursor (2-methylthio benzamide) to the sulfone without compromising the amide functionality.

The "Gold Standard" route involves the oxidation of 2-methylthio benzamide. However, this pathway is plagued by three distinct failure modes:

  • Incomplete Oxidation: Stalling at the sulfoxide (sulfinyl) stage.

  • Amide Hydrolysis: Conversion to 2-methylsulfonyl benzoic acid under acidic/basic stress.

  • Cyclization: Intramolecular attack of the amide nitrogen on the sulfur center (rare in sulfones, common in sulfinyls) or N-oxidation.

This guide provides a self-validating troubleshooting framework to navigate these pitfalls.

Reaction Pathway Analysis

The following diagram illustrates the kinetic and thermodynamic landscape of the synthesis. Note the critical branching points where side reactions occur.

G Start 2-Methylthio benzamide Sulfoxide 2-Methylsulfinyl benzamide (Intermediate) Start->Sulfoxide Oxidation (Fast) Exothermic N_Oxide N-Oxide / Hydroxamic Acid Species Start->N_Oxide Over-oxidation (Strong oxidants e.g. mCPBA) Target 2-Methylsulfonyl benzamide (Target) Sulfoxide->Target Oxidation (Slow) Requires >50°C Acid 2-Methylsulfonyl benzoic acid (Hydrolysis Impurity) Sulfoxide->Acid Hydrolysis Saccharin Benzisothiazol-3-one (Cyclization Impurity) Sulfoxide->Saccharin Cyclization (Acidic/Dehydrating conditions) Target->Acid Hydrolysis (pH < 2 or pH > 10)

Caption: Reaction pathway showing the two-step oxidation and potential divergence into hydrolysis or cyclization impurities.

Troubleshooting & FAQs

Module A: The "Stalled Reaction" (Sulfoxide Contamination)

User Question: I am using Hydrogen Peroxide (30%) at room temperature. LCMS shows 90% conversion to the sulfoxide, but the sulfone (target) isn't forming. Why?

Technical Diagnosis: The oxidation of sulfide to sulfone is a two-step process with distinct kinetics.

  • Sulfide

    
     Sulfoxide:  Electrophilic attack by the oxidant. This is fast and often exothermic.
    
  • Sulfoxide

    
     Sulfone:  The sulfoxide sulfur is electron-deficient (due to the oxygen), making it a poorer nucleophile. This second step has a significantly higher activation energy.
    

Corrective Protocol:

  • Temperature: You must increase the reaction temperature to 55–65°C after the initial addition of oxidant to drive the second step. Room temperature is insufficient for complete sulfone formation using mild oxidants.

  • Catalyst: Uncatalyzed ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     is too slow for the second step. You must use a transition metal catalyst (Tungstate or Molybdate) to activate the peroxide.
    
Module B: Preventing Hydrolysis (Acid Impurity)

User Question: My product contains 10-15% of the corresponding benzoic acid. I'm using Oxone®.

Technical Diagnosis: Oxone (Potassium peroxymonosulfate) is highly acidic (pH ~2-3 in solution). The amide bond in 2-methylsulfonyl benzamide is susceptible to hydrolysis, particularly because the electron-withdrawing sulfonyl group makes the carbonyl carbon more electrophilic.

Corrective Protocol:

  • Buffer System: If using Oxone, you must buffer the reaction. However, the Sodium Tungstate / Hydrogen Peroxide method is superior because it operates at near-neutral pH (pH 5-6), virtually eliminating hydrolysis risk.

  • Avoid Strong Acids: Do not use sulfuric acid or perform acidic workups. The sulfone product typically precipitates; isolate via filtration rather than acidic extraction.

Module C: Oxidant Selection Guide

Use this table to select the correct oxidant based on your lab's capabilities and tolerance for side reactions.

Oxidant SystemRate (S

SO2)
Selectivity (Amide Stability)Purification DifficultyRecommendation

/

High (at 60°C)Excellent (Neutral pH)Low (Water wash)Preferred (Green)
mCPBA HighModerate (Risk of N-oxidation)High (Benzoic acid byproduct)Avoid for Scale-up
Oxone® HighPoor (Acidic hydrolysis risk)Moderate (Salts)Use only with Buffer

(Bleach)
ModeratePoor (Chlorination risk)ModerateNot Recommended

Validated Experimental Protocol

Method: Sodium Tungstate Catalyzed Oxidation Objective: Synthesis of 2-methylsulfonyl benzamide with <1% sulfoxide and <0.5% acid impurity.

Reagents
  • 2-Methylthio benzamide (1.0 eq)[1]

  • Sodium Tungstate Dihydrate (

    
    ) (0.02 eq / 2 mol%)
    
  • Hydrogen Peroxide (30% w/w) (2.5 - 3.0 eq)

  • Solvent: Water or Water/Acetone (if solubility is an issue).

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-methylthio benzamide (10 mmol) in water (20 mL).

  • Catalyst Addition: Add Sodium Tungstate dihydrate (0.2 mmol). The solution may remain a suspension; this is acceptable.

  • Controlled Oxidation (Step 1):

    • Heat the mixture to 40°C .

    • Add the first portion of

      
       (1.2 eq) dropwise over 20 minutes.
      
    • Checkpoint: An exotherm will occur. Maintain temperature <55°C to prevent thermal decomposition of the peroxide.

  • Driving to Completion (Step 2):

    • Add the remaining

      
       (1.5 eq).
      
    • Increase temperature to 60–65°C .

    • Stir for 2–4 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane) or HPLC. The sulfoxide intermediate (lower Rf than sulfone) must disappear.

  • Workup (Purification):

    • Cool the reaction mixture to 0–5°C (Ice bath). The 2-methylsulfonyl benzamide will crystallize out as a white solid.[2]

    • Filter the solid.

    • Crucial Wash: Wash the filter cake with cold water (

      
       mL) to remove the water-soluble Tungstate catalyst and any residual acid.
      
    • Dry under vacuum at 50°C.

Yield Expectation: 85–95% Purity: >98% (HPLC)

References

  • Sato, K., et al. "Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions."[3] Tetrahedron, 2001, 57(13), 2469-2476.

  • Karimi, B., et al. "Selective Oxidation of Sulfides to Sulfoxides and Sulfones."[4] Organic Letters, 2005, 7(4), 625-628.

  • Voutyritsa, E., et al. "Organocatalytic Oxidation of Sulfides to Sulfones."[4] Synthesis, 2017, 49(04), 917-924.

  • Yamana, T., et al. "Studies on the Stability of Amides.[5] III. Hydrolysis of Amides in Aqueous Acid Solution." Chemical & Pharmaceutical Bulletin, 1972. (Grounding for amide stability data).

Sources

Technical Support Center: Overcoming Steric Hindrance in N-Isopropyl Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of sterically hindered amides. The formation of N-isopropyl benzamide—while seemingly a straightforward coupling between benzoic acid and isopropylamine—often results in poor yields, incomplete conversions, and frustrating purification bottlenecks.

This guide is designed to deconstruct the chemical causality behind these failures and provide you with field-proven, self-validating protocols to optimize your synthesis.

Part 1: Troubleshooting & Causality FAQs

Q1: Why does standard EDC/HOBt coupling fail or produce low yields (<20%) when synthesizing N-isopropyl benzamide? A: The root cause is steric hindrance. The bulky isopropyl group (a secondary carbon) physically obstructs the approach of the amine nitrogen to the activated carboxylate[1]. While EDC/HOBt successfully forms an OBt-active ester, this intermediate lacks the electrophilic reactivity required to overcome the high activation energy barrier imposed by the isopropyl group. Consequently, side reactions—such as the hydrolysis of the active ester back to benzoic acid—outcompete the desired amide bond formation, as detailed in 2[2].

Q2: How does HATU overcome this steric barrier compared to EDC/HOBt? A: HATU generates an OAt-active ester rather than an OBt-ester. The critical mechanistic difference lies in the nitrogen atom at the 7-position of the HOAt ring. This nitrogen provides a neighboring group effect, acting as an internal base to hydrogen-bond with the incoming isopropylamine. This interaction pre-organizes the transition state and dramatically accelerates the nucleophilic attack, making HATU highly effective for sterically hindered substrates[2].

Q3: If coupling reagents still fail, what is the most robust alternative? A: The acid chloride route is the most reliable method for overcoming severe steric hindrance[3]. By converting benzoic acid to benzoyl chloride, you generate a highly reactive electrophile. The extreme reactivity of the acid chloride easily overcomes the steric bulk of isopropylamine. The reaction is driven to completion rapidly, requiring only a tertiary amine base (like DIPEA) to scavenge the HCl byproduct.

Q4: What if the benzoic acid derivative contains sensitive functional groups that degrade under acid chloride formation? A: In cases where the substrate is sensitive (e.g., contains acid-labile protecting groups) but sterically hindered, acyl fluorides are the optimal solution. Acyl fluorides behave like activated esters but minimize steric hindrance due to the small atomic radius of fluorine. Reagents like BTFFH can generate acyl fluorides in situ under mild conditions, providing high yields without the harshness of acid chlorides, as noted in 4[4].

Part 2: Methodological Comparison Data

To assist in selecting the correct synthetic route, the following table summarizes the quantitative performance metrics of various coupling strategies when applied to hindered amines like isopropylamine.

Coupling MethodActivation IntermediateReactivity with Hindered AminesEpimerization RiskTypical Yield
EDC / HOBt OBt-Active EsterLowLow20 - 40%
HATU / DIPEA OAt-Active EsterHighLow75 - 95%
Acid Chloride Acyl ChlorideVery HighHigh (if α-chiral)85 - 98%
Acyl Fluoride Acyl FluorideVery HighLow80 - 95%

Part 3: Reaction Workflows & Mechanisms

G Start Substrate: Benzoic Acid + Isopropylamine Sensitive Is the acid sensitive to harsh conditions? Start->Sensitive AcidChloride Acid Chloride Route (Benzoyl Chloride + DIPEA) Sensitive->AcidChloride No HATU HATU / DIPEA Coupling (Direct Amidation) Sensitive->HATU Yes, mild conditions needed AcylFluoride Acyl Fluoride Route (BTFFH or DAST) HATU->AcylFluoride If yield remains <50%

Decision tree for selecting the optimal N-isopropyl benzamide synthesis route.

G A Benzoic Acid + DIPEA B Carboxylate Anion A->B Deprotonation D OAt-Active Ester B->D Attacks HATU C HATU Reagent C->D Provides HOAt F N-Isopropylbenzamide + HOAt + TMU D->F Nucleophilic attack E Isopropylamine (Hindered) E->F Overcomes steric barrier

Mechanism of HATU-mediated activation and coupling with a hindered amine.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a physical or chemical indicator that confirms the success of the operation before you proceed to the next.

Protocol A: HATU-Mediated Direct Amidation

Use this method if your benzoic acid derivative contains sensitive functional groups.

  • Activation: In an oven-dried flask under nitrogen, dissolve Benzoic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) dropwise at room temperature.

    • Validation Check: The solution will transition to a distinct yellow color within 5 minutes. This visual shift confirms the successful deprotonation of the acid and the formation of the OAt-active ester.

  • Coupling: Add Isopropylamine (1.5 equiv) to the activated mixture. Stir at room temperature for 4-12 hours.

    • Validation Check: Monitor the reaction via TLC (e.g., 30% EtOAc in Hexanes). The disappearance of the UV-active benzoic acid spot and the appearance of a higher Rf product spot confirms the nucleophilic attack has overcome the steric barrier.

  • Quenching & Workup: Dilute the reaction with EtOAc (10 volumes). Wash sequentially with 10% aqueous citric acid (3x), saturated aqueous NaHCO₃ (3x), and brine (1x).

    • Validation Check: The citric acid wash selectively protonates and removes excess isopropylamine and DIPEA into the aqueous layer. The NaHCO₃ wash removes unreacted benzoic acid and the HOAt byproduct. The remaining organic layer contains only the neutral N-isopropyl benzamide and trace TMU (tetramethylurea).

Protocol B: Acid Chloride Route via Vilsmeier-Haack Catalysis

Use this method for maximum yield when the substrate is not acid-sensitive.

  • Acid Chloride Generation: Dissolve Benzoic Acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.3 M). Add a catalytic amount of DMF (0.05 equiv). Cool to 0 °C and add Oxalyl Chloride (1.2 equiv) dropwise.

    • Validation Check: Immediate and vigorous gas evolution (CO₂ and CO) will occur. The cessation of bubbling (usually after 1-2 hours at room temperature) is your built-in indicator that the conversion to benzoyl chloride is 100% complete.

  • Concentration: Evaporate the DCM and excess oxalyl chloride under reduced pressure to yield the crude benzoyl chloride. Redissolve in fresh anhydrous DCM.

  • Amidation: Cool the solution to 0 °C. Add DIPEA (2.0 equiv), followed by the dropwise addition of Isopropylamine (1.1 equiv).

    • Validation Check: The reaction is highly exothermic. A noticeable temperature spike and the immediate formation of a white precipitate (DIPEA hydrochloride salt) visually confirm that the amidation is successful.

  • Workup: Quench with water. Extract with DCM, wash with 1M HCl, then saturated NaHCO₃. Dry over Na₂SO₄ and concentrate.

    • Validation Check: The resulting crude product should solidify upon standing. A melting point test (expected ~101-103 °C for unsubstituted N-isopropylbenzamide) will validate product identity and purity prior to any recrystallization.

References

  • Royal Society of Chemistry (RSC) - Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling URL:[Link]

  • American Chemical Society (ACS) - Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals URL:[Link]

  • Organic Synthesis - Acid-Amine Coupling using HBTU URL: [Link]

Sources

Technical Support Center: Strategies for Drying Hygroscopic Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Hygroscopic benzamide derivatives present a significant challenge in pharmaceutical development and manufacturing. Their propensity to absorb ambient moisture can lead to a cascade of quality issues, including caking, altered dissolution profiles, chemical degradation, and inaccurate assays.[1][2] This guide provides a structured, problem-oriented approach to effectively dry these sensitive compounds, ensuring the integrity and stability of your active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs): The Fundamentals

Q1: What does "hygroscopic" truly mean for my benzamide derivative?

A: Hygroscopicity is the inherent property of a substance to attract and hold water molecules from the surrounding environment. For your benzamide derivative, this isn't just about getting "wet." Absorbed moisture can act as a plasticizer, leading to physical changes like clumping and caking, which severely impact powder flow during manufacturing.[1][3] More critically, it can initiate chemical degradation through hydrolysis, altering the compound's purity and potency, or even induce a change in the solid-state crystal structure (polymorphism), which can affect bioavailability.[1][2][4]

Q2: My powder was dry yesterday, but it has gained weight and is clumping today. Why?

A: This is a classic manifestation of hygroscopicity. After drying, if the material is exposed to ambient air, it will re-absorb moisture to reach equilibrium with the environment.[5] This underscores the importance of not only the drying process itself but also the subsequent handling and storage procedures. The moment your compound exits the dryer, it must be protected in a low-humidity environment.[6]

Q3: What is the difference between "Loss on Drying" (LOD) and Karl Fischer (KF) titration for water content analysis?

A: This is a critical distinction. Loss on Drying (LOD) measures the total mass lost upon heating and is non-specific; it quantifies water, residual organic solvents, and any other volatile components.[7] In contrast, Karl Fischer (KF) titration is a highly specific chemical method that reacts directly and stoichiometrically with water.[8][9] Therefore, KF provides a true measure of water content, which is the gold standard for hygroscopic materials. An acceptable LOD result might mask a high water content if significant residual solvent is also present, and vice-versa.

Q4: How can I tell if my compound is degrading during the drying process?

A: Degradation can be indicated by several observations. Visually, you might notice a change in color (e.g., yellowing) or the appearance of oiling or melting. Analytically, you should compare the purity profile (e.g., via HPLC) of the material before and after drying. The appearance of new impurity peaks or a decrease in the main peak area is a strong indicator of thermal or hydrolytic degradation.[10] Benzamides, as a class, can be susceptible to both pyrolysis and hydrolysis, especially at elevated temperatures.[11]

Troubleshooting Guide: Common Drying Issues & Solutions

Q5: My benzamide derivative is forming hard cakes and sticking to the glassware in a conventional oven. What should I do?

A: This is likely due to excessive temperature causing localized melting or moisture-driven agglomeration. A conventional convection oven often creates uneven heating, which is detrimental to sensitive compounds.[12]

  • Immediate Solution: Switch to a vacuum oven . By reducing the atmospheric pressure, you lower the boiling point of water and residual solvents, allowing for effective drying at a much lower temperature.[13][14] This minimizes the risk of thermal degradation.

  • Process Optimization:

    • Spread the material in a thin, even layer on a tray to maximize surface area.

    • Use a gentle "ramping" of temperature and vacuum to avoid violent solvent evaporation that can cause the powder to splatter.

    • When drying is complete, break the vacuum with an inert gas like nitrogen to prevent re-exposure to moist air while the product is still warm and most reactive.

Q6: I've dried my material in a vacuum oven for 24 hours, but the Karl Fischer analysis still shows a water content above the 0.5% specification. Why isn't it drying completely?

A: This suggests that the water is strongly bound within the crystal lattice (as a hydrate) or that the drying conditions are insufficient to overcome the material's hygroscopic nature.

  • Causality Check:

    • Is it a Hydrate? Review your synthesis and crystallization steps. If water was present in the final crystallization solvent, you might have formed a stable hydrate. Consider techniques like Thermal Gravimetric Analysis (TGA) to investigate water loss at specific temperatures.

    • Insufficient Driving Force: The temperature in the vacuum oven may still be too low, or the vacuum may not be deep enough. However, increasing the temperature may risk degradation.

  • Advanced Solutions:

    • Lyophilization (Freeze-Drying): This is the most gentle and effective method for highly sensitive or stubbornly hygroscopic compounds.[15][16] The process involves freezing the material (often as a solution or wet cake) and then sublimating the ice directly to vapor under a deep vacuum.[17] This avoids the damaging effects of heat entirely and often results in a porous, easily soluble powder.[18]

    • Solvent Exchange: Before the final drying step, consider slurring the wet cake with a non-hygroscopic, anhydrous solvent in which the compound is insoluble. This can displace water, and the subsequent removal of the more volatile organic solvent under vacuum is often easier.

Q7: Can the drying process change the solid-state form (polymorph) of my benzamide derivative?

A: Absolutely. This is a critical and often overlooked risk. The process of removing solvent and applying thermal energy can provide the activation energy needed for a crystal to convert from one polymorphic form to another.[4][19] Since different polymorphs can have drastically different properties (solubility, stability, melting point), an uncontrolled transformation can be disastrous for drug development.

  • Preventative Strategy:

    • Characterize Before and After: Always analyze the solid form using a technique like X-Ray Powder Diffraction (XRPD) before and after your drying protocol to ensure consistency.

    • Use Milder Conditions: The risk of polymorphic transition often increases with temperature. Prioritize lower-temperature methods like vacuum drying or lyophilization.[20]

    • Understand Your Molecule: Perform a thorough solid-state characterization early in development to understand the polymorphic landscape of your specific benzamide derivative.

Q8: How do I remove residual organic solvents to meet ICH Q3C guidelines without compromising my hygroscopic API?

A: This is a balancing act where a vacuum oven is your primary tool. The ICH Q3C guidelines mandate the removal of residual solvents to safe levels, as they provide no therapeutic benefit.[7][21][22]

  • Optimized Protocol:

    • Identify the Solvent: Know the boiling point of your residual solvent(s) at atmospheric pressure.

    • Lower the Boiling Point: Use a vacuum oven to significantly reduce the pressure. This will allow you to remove the solvent at a temperature that is safe for your heat-sensitive, hygroscopic compound.[14] For example, Dimethylformamide (DMF) boils at 153°C at atmospheric pressure, but at ~50°C under a strong vacuum.

    • Inert Gas Purge: Periodically breaking the vacuum with a gentle stream of warm, dry nitrogen can help sweep solvent vapors away from the product surface, accelerating the drying process in a technique known as "vacuum stripping."

Core Experimental Protocols

Protocol 1: Standard Operating Procedure for Vacuum Oven Drying
  • Preparation: Place a thin (<1 cm) layer of the wet benzamide derivative powder on a clean, glass drying tray.

  • Loading: Place the tray in the vacuum oven and ensure a good seal on the door.

  • Heating: Begin heating the oven to the target temperature (start conservatively, e.g., 30-40°C).

  • Vacuum Application: Once the temperature has stabilized, slowly and carefully apply the vacuum. A sudden vacuum can cause fine powders to be aspirated into the pump.

  • Drying: Maintain the target temperature and vacuum for a predetermined time (e.g., 12-48 hours). The duration will depend on the solvent being removed and the material's properties.

  • Completion: To stop the process, first turn off the heat. Allow the oven to cool slightly before slowly breaking the vacuum with a dry inert gas (e.g., Nitrogen). Never break the vacuum with ambient air.

  • Handling: Immediately transfer the dried powder to a desiccator or a container within a low-humidity environment (e.g., a glove box).

Protocol 2: Water Content Determination by Volumetric Karl Fischer Titration
  • Instrument Setup: Fill the Karl Fischer titrator with the appropriate reagents and perform a pre-titration to neutralize any ambient moisture in the titration cell.[23]

  • Titer Determination: Accurately add a known amount of a water standard to the cell and titrate to determine the exact titer (mg/mL) of the KF reagent. Repeat for precision.

  • Sample Preparation: In a dry, low-humidity environment, accurately weigh a sample of the dried benzamide derivative. The target weight depends on the expected water content.

  • Sample Introduction: Quickly and carefully add the weighed sample to the titration cell. Ensure a good seal is maintained.

  • Titration: Start the titration. The instrument will automatically add the KF reagent until all the water from the sample has reacted, detected by a potentiometric endpoint.[8]

  • Calculation: The instrument's software will use the sample weight, volume of titrant used, and the reagent titer to calculate the percentage of water in the sample.

Visualization & Decision Making

Drying Method Selection Workflow

This decision tree helps guide the selection of the most appropriate drying technique based on the material's properties.

DryingDecisionTree start Start: Wet Benzamide Derivative q_heat_sensitive Is the compound heat-sensitive or prone to polymorphic change? start->q_heat_sensitive q_water_level Is the required dryness extremely low (<0.1%) or is the compound highly hygroscopic? q_heat_sensitive->q_water_level YES convection_oven Low Priority Method: Convection Oven - Use with extreme caution - Risk of degradation/caking q_heat_sensitive->convection_oven NO a_yes_heat YES a_no_heat NO lyophilization Priority Method: Lyophilization (Freeze-Drying) - Maximum Protection - Best for labile compounds q_water_level->lyophilization YES vacuum_oven Standard Method: Vacuum Oven Drying - Gentle, controlled heating - Excellent for solvent removal q_water_level->vacuum_oven NO a_yes_lyo YES a_no_vac NO end_point Dried Product (Verify with Karl Fischer & XRPD) lyophilization->end_point vacuum_oven->end_point convection_oven->end_point

Caption: Decision tree for selecting an appropriate drying method.

Troubleshooting Workflow for Post-Drying Failures

This workflow outlines the logical steps to diagnose issues when a dried product fails specifications.

TroubleshootingWorkflow start Dried Product Fails Spec (e.g., High Water Content, Impurities) q_when When was failure detected? start->q_when immediately Immediately After Drying q_when->immediately Immediately after_storage After Storage / Handling q_when->after_storage Later cause_incomplete Root Cause: Incomplete Drying - Bound water (hydrate?) - Insufficient time/temp/vac immediately->cause_incomplete If High Water cause_degradation Root Cause: Degradation - Temperature too high - Hydrolysis from moisture immediately->cause_degradation If High Impurities cause_reabsorption Root Cause: Moisture Re-absorption - Improper handling - Poor storage conditions after_storage->cause_reabsorption solution_drying Solution: - Increase drying time - Use Lyophilization - Perform TGA/DSC analysis cause_incomplete->solution_drying solution_degradation Solution: - Lower drying temperature - Switch to Lyophilization cause_degradation->solution_degradation solution_handling Solution: - Handle in glove box/isolator - Use desiccators - Package with desiccants cause_reabsorption->solution_handling

Caption: Troubleshooting workflow for out-of-spec dried product.

Data Summary Table

Drying MethodOperating PrincipleTemperature RangeBest ForKey Disadvantage
Convection Oven Heated air circulation[12]High (50-200°C)Robust, non-sensitive materialsHigh risk of thermal degradation and caking for sensitive compounds[13]
Vacuum Oven Reduced pressure lowers solvent boiling pointLow to Moderate (30-80°C)Heat-sensitive materials, efficient residual solvent removal[13]Slower than convection; may not remove strongly bound water
Lyophilization Sublimation of frozen solvent under deep vacuum[17]Very Low (Sub-zero)Extremely heat-sensitive or biological materials, amorphous products[15]Time-consuming, complex, and high equipment cost

References

  • ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • IKEV. ICH Q3C Guideline Impurities: Residual Solvents.
  • European Compliance Academy. (2023, January 11). ICH Q3C: Corrected Version of the Guideline for Residual Solvents Published.
  • Pharmaceutical Technology. (2010, May 1). The possibilities and challenges of spray drying.
  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • European Medicines Agency (EMA). (2024, April 5). ICH Q3C (R9) Guideline on impurities.
  • Wikipedia.
  • Terra Universal. (2026, February 15). Desiccator vs Vacuum Oven vs Auto-Desiccator: Which Dry Storage Solution Fits Your Lab?
  • BlueSky. Freeze Drying vs Oven Drying vs Vacuum Drying - The Differences.
  • Wuxi Griffin International Co., Ltd. (2024, April 9).
  • Scharlab.
  • Kras, W., Carletta, A., Montis, R., Sullivan, R. A., & Cruz-Cabeza, A. J. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.
  • MilliporeSigma.
  • Pharma Excipients. (2023, February 12).
  • U.S. Environmental Protection Agency.
  • Lab Pro. (2020, June 12). What Are the Differences Between Convection and a Vacuum Drying Oven?
  • Mettler Toledo.
  • Buchi.com. Freeze drying of Pharmaceutical Ingredients.
  • Kylin. What's a vacuum oven for? | Differences of drying methods in labs.
  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Taylor & Francis Online. (2022, June 21).
  • MDPI. (2021, August 22). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide.
  • Tablet Presses.
  • Bry-Air. Excellent Humidity Control in Pharmaceutical Manufacturing.
  • BDMAI.
  • Pharma's Almanac. (2024, November 25).
  • Adragos Pharma. (2025, June 18). Lyophilization: Guide to Freeze Drying in Pharmaceuticals.
  • Broadbelt, L. J., et al. (1994). Thermal stability and degradation of aromatic polyamides. 1. Pyrolysis and hydrolysis pathways, kinetics and mechanisms of N-phenylbenzamide.
  • PubMed. (2022, June 21).
  • PubMed Central (PMC). (2024, November 2).

Sources

Technical Support Center: Purity Assurance for 2-Methylsulfonyl-N-propan-2-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for 2-methylsulfonyl-N-propan-2-ylbenzamide . This guide addresses the specific challenges associated with synthesizing and purifying this sterically congested molecule.

The presence of the methylsulfonyl group (


) at the ortho position  creates a unique chemical environment. It exerts significant steric hindrance  on the carbonyl center, retarding nucleophilic attack during amide coupling, and acts as a strong electron-withdrawing group (EWG), altering the solubility profile of the final product.

This guide prioritizes the Acid Chloride Route (via Thionyl Chloride) over carbodiimide couplings (EDC/HOBt), as the latter often fail to drive ortho-substituted reactions to completion, leading to difficult-to-remove starting material impurities.

Module 1: Synthetic Pathway & Impurity Origins[1]

To control impurities, one must understand their origin. The following workflow illustrates the standard Acid Chloride activation route and the specific entry points for critical impurities.

G SM Start: 2-Methylsulfonylbenzoic Acid Inter Intermediate: Acid Chloride SM->Inter Activation (Reflux) Imp2 Impurity B: Sulfoxide Analog (Raw Material Contaminant) SM->Imp2 Supply Chain Defect SOCl2 Reagent: SOCl2 (Thionyl Chloride) SOCl2->Inter Product Target: 2-Methylsulfonyl-N- propan-2-ylbenzamide Inter->Product Amidation (DCM, 0°C to RT) Imp1 Impurity A: Unreacted Acid (Hydrolysis/Incomplete) Inter->Imp1 Moisture Ingress Imp3 Impurity C: Oligomers/Dimers Inter->Imp3 Thermal Stress Amine Reagent: Isopropylamine Amine->Product

Figure 1: Synthetic workflow highlighting critical impurity entry points. Note that Impurity B often originates from the starting material supply chain.

Module 2: Troubleshooting Guides

Issue 1: High Levels of Unreacted Starting Acid

Symptom: HPLC shows a significant peak matching 2-methylsulfonylbenzoic acid (


 vs Product).
Root Cause:  The ortho-sulfonyl group creates a "steric wall," preventing the amine from attacking the carbonyl carbon efficiently. If the acid chloride formation was incomplete or if moisture hydrolyzed it back to the acid, the reaction stalls.
Diagnostic StepActionable Protocol
Check Activation Do not rely on EDC/HATU. For this substrate, you must generate the acid chloride. Ensure you reflux with

for at least 2-3 hours until gas evolution (

) ceases completely.
Catalysis Add DMF (Dimethylformamide) (1-2 drops per 10 mmol) during the

step. This forms the Vilsmeier-Haack reagent in situ, drastically accelerating acid chloride formation.
Moisture Control The acid chloride intermediate is highly sensitive. Evaporate

strictly under inert atmosphere (

/Ar). Do not expose the residue to air before adding the amine.
Issue 2: "Sticky" Brown Oil Instead of Solid

Symptom: Product fails to crystallize and remains a viscous oil. Root Cause: Presence of residual DMF or Isopropylamine hydrochloride salts . The polar nature of the sulfone group can make the product hold onto polar impurities tenaciously.

Corrective Protocol:

  • Aqueous Wash: Dissolve oil in Ethyl Acetate (EtOAc).

  • Acid Wash: Wash

    
     with 1M HCl . Crucial: This removes excess isopropylamine and breaks up any amine-salts.
    
  • Base Wash: Wash

    
     with Sat. 
    
    
    
    . This removes unreacted benzoic acid.
  • Brine/Dry: Wash with brine, dry over

    
    .
    
  • Trituration: If still oily after evaporation, add cold Heptane or MTBE and scratch the flask sides to induce nucleation.

Issue 3: Sulfoxide Contamination (The "Ghost" Impurity)

Symptom: A peak eluting just before the main product (approx RRT 0.95). Mass spec shows M-16 (Oxygen loss). Root Cause: This is 2-methylsulfinyl-N-propan-2-ylbenzamide . It comes from the starting material. If your 2-methylsulfonylbenzoic acid contained traces of the sulfoxide (incomplete oxidation during its manufacture), it will carry through the reaction.

Resolution:

  • Pre-Screening: Analyze your starting acid by LC-MS. If sulfoxide >0.5% is present, reject the batch or re-oxidize it using

    
     in acetic acid before starting the amide coupling.
    
  • Post-Synthesis: This impurity is very difficult to separate by crystallization as it co-crystallizes. Flash chromatography (DCM:MeOH gradient) is required if this impurity is present.

Module 3: Purification & Workup Logic

The polarity of the sulfone group allows for a specific "pH-Swing" purification strategy.

Workup Crude Crude Reaction Mixture (DCM + Product + Salts) Evap Evaporate DCM Redissolve in EtOAc Crude->Evap AcidWash Wash 1: 1M HCl (Removes Isopropylamine) Evap->AcidWash BaseWash Wash 2: Sat. NaHCO3 (Removes Starting Acid) AcidWash->BaseWash Organic Phase OrgLayer Organic Layer (Contains Product) BaseWash->OrgLayer Organic Phase Cryst Crystallization Solvent: IPA/Heptane OrgLayer->Cryst

Figure 2: The pH-Swing Workup Protocol designed to leverage the solubility differences between the neutral product, basic amine, and acidic starting material.

Recommended Crystallization System

Due to the ortho-sulfone, the molecule is quite polar.

  • Primary System: Isopropanol (IPA) / Heptane .

    • Method: Dissolve in minimum hot IPA (

      
      ). Add Heptane dropwise until cloudiness persists. Cool slowly to 
      
      
      
      .
  • Alternative: Ethanol / Water .

    • Method: Good for removing inorganic salts, but requires thorough drying to remove water from the sulfone lattice.

Frequently Asked Questions (FAQ)

Q: Can I use EDC/HOBt instead of Thionyl Chloride? A: It is not recommended . The steric bulk of the ortho-methylsulfonyl group prevents the bulky EDC-activated intermediate from reacting efficiently with the amine. You will likely observe 30-40% unreacted starting material. The Acid Chloride route is sterically smaller and more reactive [1].

Q: My product has a yellow tint. Is this normal? A: Pure 2-methylsulfonyl-N-propan-2-ylbenzamide should be white. Yellow coloration usually indicates traces of sulfur dioxide trapped in the lattice (from


) or oxidation of trace amine impurities. Recrystallize from Ethanol/Charcoal to remove color bodies.

Q: What is the expected melting point? A: While specific literature values vary by polymorph, sulfonamide-benzamide hybrids typically melt in the range of 145°C – 155°C . A broad melting range (


) indicates the presence of the sulfoxide impurity or solvent occlusion [2].

Q: Are there genotoxic concerns with this synthesis? A: Thionyl chloride and Isopropylamine are corrosive/toxic but not classified as high-potency GTIs. However, if you used alkyl halides (e.g., methyl iodide) in a previous step to make the sulfone, verify their absence. The acid chloride route itself is generally clean regarding GTIs, provided solvents are removed to ICH limits [3].

References

  • Smith, M. B. (2020). Organic Synthesis. 4th Edition. Academic Press. (Chapter on Amide Bond Formation and Steric Hindrance).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (General purification of benzamides).

  • European Medicines Agency (EMA). (2017). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.

Validation & Comparative

1H NMR Spectrum Analysis of 2-Methylsulfonyl-N-propan-2-ylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly substituted benzamide scaffolds—often utilized in carbonic anhydrase inhibitors and anti-inflammatory agents—accurate structural elucidation becomes paramount. The compound 2-methylsulfonyl-N-propan-2-ylbenzamide presents a unique nuclear magnetic resonance (NMR) profile due to the competing electronic and steric effects of its substituents.

This guide objectively compares the 1H NMR performance and spectral characteristics of this target compound against its structural alternatives: the unsubstituted N-propan-2-ylbenzamide and the thioether precursor 2-methylsulfanyl-N-propan-2-ylbenzamide. By understanding the causality behind these chemical shifts, researchers can establish robust, self-validating analytical workflows.

Causality in Chemical Shifts: The Sulfonyl Deshielding Effect

To accurately assign the 1H NMR spectrum of 2-methylsulfonyl-N-propan-2-ylbenzamide, we must analyze the electronic environment dictated by the methylsulfonyl (-SO₂CH₃) group. Unlike a simple thioether (-SCH₃), the sulfonyl group is profoundly electron-withdrawing through both inductive (-I) and resonance (-M) effects.

Aromatic Proton Deshielding

The highly electronegative oxygen atoms of the sulfonyl group pull electron density away from the sulfur atom, which in turn withdraws π-electron density from the aromatic ring. This localized electron depletion reduces magnetic shielding around the ortho (H3) and para (H5) protons. Consequently, the H3 proton experiences a massive downfield shift (+0.6 to +0.8 ppm) relative to an unsubstituted benzene ring, typically resonating past 8.0 ppm. This phenomenon is a well-documented hallmark in the [1].

Aliphatic Proton Shifts

The methyl protons of the -SO₂CH₃ group are also heavily deshielded by the adjacent oxidized sulfur, appearing as a sharp singlet at ~3.20 ppm. In stark contrast, the unoxidized thioether analog (-SCH₃) resonates significantly further upfield at ~2.45 ppm. The isopropyl group (-CH(CH₃)₂) remains relatively insulated from these ring effects, consistently presenting a septet at ~4.25 ppm and a doublet at ~1.25 ppm across all analogs.

LogicTree Root Aromatic Protons (4H) OrthoSO2 Ortho to -SO2CH3 (H3) Strongly Deshielded Root->OrthoSO2 +0.8 ppm shift OrthoCONH Ortho to -CONH (H6) Moderately Deshielded Root->OrthoCONH +0.2 ppm shift MetaProtons Meta/Para Protons (H4, H5) Multiplets/Triplets Root->MetaProtons Base shift H3_Peak δ ~8.05 ppm OrthoSO2->H3_Peak Doublet H6_Peak δ ~7.55 ppm OrthoCONH->H6_Peak Doublet

Caption: Logic tree for assigning aromatic protons based on substituent deshielding effects.

Quantitative Data Comparison

The following table summarizes the comparative 1H NMR chemical shifts. By benchmarking the target compound against its analogs, the specific spectral footprint of the sulfonyl group becomes unmistakable.

Table 1: Comparative 1H NMR Chemical Shifts (400 MHz, CDCl₃, 298 K)

Proton AssignmentTarget: 2-Methylsulfonyl Analog (δ ppm)Alternative A: Thioether Analog (δ ppm)Alternative B: Unsubstituted Analog (δ ppm)Multiplicity & Coupling
-CH(CH₃)₂ 1.251.231.24Doublet, J ≈ 6.5 Hz
-CH(CH₃)₂ 4.254.204.22Septet, J ≈ 6.5 Hz
-SO₂CH₃ / -SCH₃ 3.202.45N/ASinglet
Amide -NH- 6.506.205.95Broad Doublet
Aromatic H3 8.057.307.45Doublet, J ≈ 7.8 Hz
Aromatic H4 7.657.257.40Triplet/td, J ≈ 7.8, 1.5 Hz
Aromatic H5 7.757.407.45Triplet/td, J ≈ 7.8, 1.5 Hz
Aromatic H6 7.557.607.75Doublet, J ≈ 7.8 Hz

Solvent Effects: Building a Self-Validating Protocol

A hallmark of rigorous analytical chemistry is the use of self-validating systems. To definitively assign the exchangeable amide proton (-CONH-), rely on solvent-induced shift differentials rather than D₂O exchange alone.

When transitioning the sample from a non-polar solvent (CDCl₃) to a highly polar, hydrogen-bond-accepting solvent (DMSO-d₆), the amide proton undergoes a massive downfield shift. The oxygen atom of DMSO forms a strong intermolecular hydrogen bond with the amide proton, drawing electron density away from the hydrogen nucleus. As documented in comprehensive studies on [2] and [3], this predictable shift acts as an internal verification mechanism for the amide functional group.

Table 2: Solvent Effect on 2-Methylsulfonyl-N-propan-2-ylbenzamide

SolventAmide -NH- Shift (δ ppm)Aromatic H3 Shift (δ ppm)Causality / Observation
CDCl₃ ~6.50~8.05Minimal H-bonding; standard anisotropic effects apply.
DMSO-d₆ ~8.45~8.15Strong intermolecular H-bonding deshields the NH proton heavily.

Experimental Protocols & Workflows

To ensure high-resolution data that accurately captures these nuanced coupling constants and chemical shifts, adhere to the following step-by-step methodology.

Step 1: Sample Preparation

  • Weigh precisely 15–20 mg of the highly purified compound (>98% via HPLC).

  • Dissolve the compound in 0.6 mL of deuterated solvent (CDCl₃ containing 0.03% v/v TMS, or DMSO-d₆).

  • Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to optimize the magnetic field homogeneity.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of the chosen solvent.

  • Perform gradient shimming (e.g., TopShim) to achieve a sharp, symmetrical solvent peak (line width at half-height < 1.0 Hz).

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton pulse sequence (e.g., zg30 on Bruker systems).

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure complete relaxation of the sterically hindered aromatic protons.

  • Number of Scans (NS): 16 to 32 scans for optimal signal-to-noise ratio.

  • Temperature: Regulate at 298 K to prevent temperature-induced chemical shift drift of the amide proton.

Step 4: Processing

  • Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation (FT).

  • Perform manual zero-order and first-order phase corrections.

  • Calibrate the chemical shift scale using the internal TMS peak (0.00 ppm) or the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).

Workflow A 1. Sample Preparation 15-20 mg in 0.6 mL Solvent B 2. Solvent Selection CDCl3 vs DMSO-d6 A->B C 3. NMR Acquisition 400/500 MHz, 298 K B->C D 4. Data Processing FT, Phase & Baseline Corr. C->D E 5. Spectral Analysis Integration & Multiplet ID D->E

Caption: Workflow for 1H NMR sample preparation, acquisition, and spectral processing.

References

  • Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent ResearchGate / Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]

Advanced Characterization Guide: FTIR Analysis of N-isopropyl and Sulfonyl Moieties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Characteristic Peaks for N-isopropyl and Sulfonyl Groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In pharmaceutical development, the precise characterization of functional groups is non-negotiable. This guide provides an in-depth technical analysis of identifying N-isopropyl and sulfonyl (-SO₂-) groups using Fourier Transform Infrared (FTIR) spectroscopy.

While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, FTIR offers unique advantages in solid-state characterization, polymorph screening, and rapid raw material identification. This guide compares FTIR performance against Raman spectroscopy and outlines a self-validating protocol for unambiguous spectral assignment.

Spectral Characterization: The FTIR "Fingerprint"

The identification of N-isopropyl and sulfonyl groups relies on detecting specific vibrational modes driven by changes in dipole moments.

The N-Isopropyl Group [-CH(CH₃)₂]

The N-isopropyl moiety is chemically significant due to the steric hindrance it provides in drug molecules (e.g., beta-blockers, herbicides). In FTIR, it is defined by the Gem-Dimethyl Doublet .

  • Mechanism: The two methyl groups attached to the same carbon atom interact vibrationally. This splits the symmetric methyl bending vibration into two distinct peaks.

  • Characteristic Peaks:

    • Gem-Dimethyl Doublet: A split peak appearing at 1385–1380 cm⁻¹ and 1370–1365 cm⁻¹ .[1] This is the most reliable diagnostic feature.

    • C-H Stretching: Strong absorptions at 2980–2950 cm⁻¹ (asymmetric) and 2880–2860 cm⁻¹ (symmetric).

    • Methine (C-H) Bend: A weaker bending vibration often obscured, located around 1350–1330 cm⁻¹ .

The Sulfonyl Group [-SO₂-]

Common in sulfonamide antibiotics and sulfonylurea antidiabetics, the sulfonyl group is highly polar, making it an exceptional candidate for FTIR analysis due to the large dipole moment change during vibration.

  • Mechanism: The sulfur-oxygen bonds vibrate in two primary stretching modes: asymmetric (out-of-phase) and symmetric (in-phase).

  • Characteristic Peaks:

    • Asymmetric SO₂ Stretch: A broad, intense band at 1370–1330 cm⁻¹ . Note: This often overlaps with the N-isopropyl doublet, requiring careful deconvolution or second-derivative analysis.

    • Symmetric SO₂ Stretch: A sharp, intense band at 1180–1140 cm⁻¹ . This is often the cleanest marker for confirmation.

    • S-N Stretch (Sulfonamides): A moderate peak at 920–900 cm⁻¹ .

Summary of Diagnostic Bands
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
N-Isopropyl Gem-Dimethyl Bend 1385 & 1365 (Doublet) MediumHigh (Structural confirmation)
C-H Stretch (Asym)2960–2980StrongLow (Overlaps with other alkyls)
Sulfonyl (-SO₂-) SO₂ Asymmetric Stretch 1370–1330 StrongHigh (Primary indicator)
SO₂ Symmetric Stretch 1180–1140 StrongCritical (Confirmation)
S-N Stretch~900MediumModerate (Context dependent)

Comparative Analysis: FTIR vs. Alternatives

To ensure scientific rigor, one must validate why FTIR is the chosen method over alternatives like Raman Spectroscopy.

FTIR vs. Raman Spectroscopy

While complementary, these techniques follow different selection rules.[2][3][4][5] FTIR detects changes in dipole moment, while Raman detects changes in polarizability.[3][4]

FeatureFTIR PerformanceRaman PerformanceWinner for Target Groups
Sulfonyl (-SO₂-) Excellent. The S=O bond is highly polar, resulting in intense IR absorption.Weak. The S=O bond is not highly polarizable. Signals are often faint.FTIR
N-Isopropyl Good. The gem-dimethyl doublet is distinct, though C-H stretches can be crowded.Excellent. The non-polar C-C and C-H skeletal vibrations are Raman active and very sharp.Raman (for backbone) / FTIR (for specific functional ID)
Water Interference High. Aqueous samples are difficult due to OH absorption.Low. Water is a weak Raman scatterer.[6]Raman
Fluorescence None. Unaffected by fluorescence.High. Impurities can cause fluorescence that swamps the signal.FTIR

Expert Insight: For a molecule containing both groups (e.g., a sulfonamide derivative), FTIR is the superior primary technique because the sulfonyl bands are dominant and the N-isopropyl doublet provides a unique fingerprint in the fingerprint region. Raman should be used as a secondary confirmation tool if the 1300–1400 cm⁻¹ region is too congested.

Sampling Mode: ATR vs. Transmission (KBr)
  • ATR (Attenuated Total Reflectance): Rapid, non-destructive. Ideal for routine QA/QC. However, peak intensities can be lower at higher wavenumbers (penetration depth dependence).

  • Transmission (KBr Pellet): Higher sensitivity. Better for resolving the fine structure of the gem-dimethyl doublet if it is weak.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to maximize resolution in the 1000–1500 cm⁻¹ region where the critical N-isopropyl and Sulfonyl overlaps occur.

Reagents and Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Detector: DTGS (standard) or MCT (high sensitivity, cooled).

  • Matrix: Spectroscopic grade KBr (dried at 110°C).

  • Standard: Polystyrene film (for wavenumber calibration).

Step-by-Step Methodology (Transmission Mode)
  • System Validation (Pre-Scan):

    • Run a background scan (air).

    • Checkpoint: Verify CO₂ doublet at 2350 cm⁻¹ is minimized. If high, purge the system with N₂.

    • Checkpoint: Verify noise level at 2000–2200 cm⁻¹ is <0.1% T.

  • Sample Preparation (The "Sandwich" Technique):

    • Mix 1–2 mg of sample with ~200 mg of KBr.[7]

    • Expert Tip: Do not over-grind. Excessive grinding can absorb water (hygroscopic) or induce polymorphic transitions in sulfonyl compounds.

    • Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Data Acquisition:

    • Resolution: Set to 2 cm⁻¹ (Standard is 4 cm⁻¹, but 2 cm⁻¹ is required to resolve the gem-dimethyl doublet from the SO₂ asymmetric stretch).

    • Scans: Accumulate 32 or 64 scans to improve Signal-to-Noise ratio.

    • Range: 4000–400 cm⁻¹.[8][9]

  • Data Processing:

    • Apply baseline correction (rubber band method).

    • Critical Step: If the 1300–1400 cm⁻¹ region is a broad blob, apply Second Derivative (2nd Der) processing. This mathematical transformation will separate the overlapping N-isopropyl doublet from the broad SO₂ asymmetric stretch.

Visualization of Logic and Workflow

Spectral Assignment Decision Tree

The following diagram illustrates the logical flow for confirming the presence of both groups based on spectral evidence.

SpectralAssignment Start Start: Analyze Spectrum (1500 - 1000 cm⁻¹) Check1300 Check 1300-1400 cm⁻¹ Region Start->Check1300 BroadBand Broad/Strong Band @ 1330-1370 cm⁻¹? Check1300->BroadBand Doublet Split Peak (Doublet) @ 1385 & 1365 cm⁻¹? Check1300->Doublet Overlap Peaks Overlap? (Blob shape) Check1300->Overlap SO2_Asym Possible SO₂ Asym Stretch BroadBand->SO2_Asym Yes Iso_Conf Possible N-Isopropyl (Gem-Dimethyl) Doublet->Iso_Conf Yes Confirm_SO2 Check 1150-1180 cm⁻¹ (Symmetric Stretch) SO2_Asym->Confirm_SO2 Confirm_Iso Check 2960 cm⁻¹ (C-H Stretch) Iso_Conf->Confirm_Iso Final_SO2 Confirmed: Sulfonyl Group Confirm_SO2->Final_SO2 Strong Peak Found Final_Iso Confirmed: N-Isopropyl Group Confirm_Iso->Final_Iso Strong Peak Found Deriv Apply 2nd Derivative Math Processing Overlap->Deriv Yes Deriv->BroadBand Resolves Deriv->Doublet Resolves

Caption: Logic flow for distinguishing overlapping N-isopropyl and Sulfonyl bands using primary and secondary confirmation peaks.

Experimental Workflow

Workflow Step1 1. Sample Prep (KBr Mix 1:100) Step2 2. Press Pellet (Transparent) Step1->Step2 Step3 3. Background Scan (Check CO₂) Step2->Step3 Step4 4. Acquire Sample (32 Scans, 2cm⁻¹) Step3->Step4 Step5 5. QC Check (Baseline Flat?) Step4->Step5 Step5->Step1 Fail (Cloudy/Wet) Step6 6. Analyze Peaks (1380/1340/1160) Step5->Step6 Pass

Caption: Step-by-step experimental protocol ensuring high-quality spectral data acquisition.

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard Reference for Gem-Dimethyl Doublet assignments).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Authoritative source for Sulfonyl stretch wavenumbers).
  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Link

  • Thermo Fisher Scientific. FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Link

Sources

A Comparative Analysis of 2-Methylsulfonyl and 2-Chloro Benzamides on Biological Potency

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Position Substitution in Benzamide Scaffolds

The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. This versatility has led to its incorporation into numerous clinically successful drugs, spanning indications from antipsychotics to antiemetics and anticancer agents.[1] The pharmacological profile of a benzamide derivative is exquisitely sensitive to the nature and position of substituents on the aromatic ring.

This guide focuses on a critical, yet nuanced, aspect of benzamide design: the comparative impact of substituting the benzoyl ring at the 2-position with either a chloro or a methylsulfonyl group. Both are electron-withdrawing groups, yet their differences in size, steric hindrance, and hydrogen-bonding potential can lead to profound divergences in biological potency, selectivity, and pharmacokinetic properties. Understanding these differences is paramount for researchers aiming to fine-tune ligand-receptor interactions and optimize drug candidates. Here, we delve into the structural-activity relationships (SAR) of these two motifs, supported by experimental data and detailed protocols, to provide a clear framework for rational drug design.

Comparative Potency Analysis: A Tale of Two Substituents

Direct, head-to-head comparisons of 2-chloro and 2-methylsulfonyl benzamides on the same molecular scaffold against a single target are not always available in published literature. However, by examining potent examples from different therapeutic areas, we can infer the distinct roles these substituents play in achieving high potency.

The 2-Chloro Substituent: A Compact Halogen for Potent Interactions

The 2-chloro substituent is a classic functional group in medicinal chemistry. Its moderate size and strong inductive electron-withdrawing effect can significantly influence the conformation of the benzamide and its presentation to the target protein. A compelling example is seen in the development of inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in pathological conditions like thrombosis and cancer.

A series of sulfamoyl benzamides were synthesized and evaluated for their inhibitory activity against several h-NTPDase isoforms.[2][3] Notably, compounds featuring a 2-chloro substituent demonstrated significant potency. For instance, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was identified as a highly potent and selective inhibitor of h-NTPDase8, with an IC50 value of 0.28 µM.[2][3] In this context, the 2-chloro group likely helps to lock the molecule into a bioactive conformation conducive to binding within the enzyme's active site.

The 2-Methylsulfonyl Group: A Bulky H-Bond Acceptor for Enhanced Potency

The methylsulfonyl (—SO₂CH₃) group is a larger, more polar substituent than chlorine. It is a strong electron-withdrawing group and, critically, the sulfonyl oxygens can act as powerful hydrogen bond acceptors. This functionality can introduce new, high-energy interactions with a biological target that a simple chloro group cannot.

The development of potent inhibitors for the Na+/H+ exchanger (NHE), a target for treating myocardial infarction, provides an excellent case study.[4] In extensive SAR studies, it was discovered that substitution ortho to the acylguanidine moiety was crucial for potency. The development candidate, (2-methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine , emerged as a highly potent and specific NHE-1 inhibitor.[4] While this compound also features a 2-methyl group, the presence of the 5-methylsulfonyl group is key to its overall profile. Studies on related series have shown that the methylsulfonyl group's ability to form hydrogen bonds is a critical factor in achieving high affinity. Furthermore, investigations into related benzoylguanidines revealed that 2-methyl substituted compounds consistently showed higher in vitro activities than their demethyl counterparts, suggesting the substitution at the 2-position restricts the molecule's conformation in a way that is highly favorable for binding.[4]

Data Summary

The following table summarizes the potency of representative compounds discussed, highlighting the different biological targets and the contribution of the 2-chloro or a related methylsulfonyl substituent to their activity.

Compound ClassKey Substituent(s)Biological TargetPotency (IC₅₀)Reference
Sulfamoyl Benzamide2-Chloro , 5-Sulfamoylh-NTPDase80.28 µM[2][3]
Benzoylguanidine2-Methyl, 5-Methylsulfonyl Na+/H+ Exchanger (NHE-1)Highly Potent (Specific value not provided in abstract)[4]

Structural-Activity Relationship (SAR) Insights

The choice between a 2-chloro and a 2-methylsulfonyl group is a strategic decision based on the desired interactions with the target protein.

  • Steric and Electronic Profile : The chlorine atom is sterically smaller than the methylsulfonyl group. This allows it to access more sterically-hindered pockets. The methylsulfonyl group, while bulkier, offers a three-dimensional array of hydrogen bond acceptors, which can be leveraged to form specific and strong interactions with donor residues like arginine, lysine, or asparagine in a binding pocket.

  • Conformational Control : Substitution at the 2-position introduces a steric clash that forces the benzamide's carbonyl group and the phenyl ring out of planarity. This "twist" is often crucial for activity. The degree of this dihedral angle can be modulated by the size of the 2-substituent. The larger methylsulfonyl group would be expected to induce a more pronounced twist than the chloro group, which may be beneficial for certain targets.

The logical relationship between substituent properties and their effect on potency is visualized below.

SAR_Logic substituent 2-Position Substituent chloro 2-Chloro substituent->chloro mesyl 2-Methylsulfonyl substituent->mesyl size Smaller Size chloro->size has ewg Electron Withdrawing chloro->ewg is h_bond H-Bond Acceptor mesyl->h_bond is strong mesyl->ewg is strong bulk Larger Size / Bulkier mesyl->bulk has properties Key Physicochemical Properties steric_fit Access to Sterically Constrained Pockets size->steric_fit allows h_bond_interaction Forms Strong H-Bonds h_bond->h_bond_interaction enables conformation Induces Bioactive Conformation ewg->conformation influences bulk->conformation strongly influences interaction Potential Biological Interactions potency High Biological Potency conformation->potency h_bond_interaction->potency steric_fit->potency

Caption: Logical flow from substituent choice to biological potency.

Experimental Protocols

To ensure the trustworthiness and reproducibility of potency data, standardized and well-validated assays are essential. Below is a representative protocol for an in vitro enzyme inhibition assay, similar to one that would be used to evaluate inhibitors of h-NTPDases.

Protocol: In Vitro h-NTPDase Inhibition Assay

This protocol is designed to determine the IC₅₀ value of a test compound (e.g., a 2-chloro or 2-methylsulfonyl benzamide) against a specific h-NTPDase isoform.

1. Rationale and Self-Validation: The assay measures the amount of inorganic phosphate (Pi) released when the enzyme hydrolyzes its substrate (ATP). The inhibition is quantified by the reduction in Pi release in the presence of the test compound. A known, potent inhibitor is always run in parallel as a positive control to validate the assay's performance on any given day. A "no enzyme" control confirms that the substrate does not spontaneously degrade.

2. Materials:

  • Recombinant human NTPDase enzyme (e.g., h-NTPDase8)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM CaCl₂

  • Substrate: Adenosine 5'-triphosphate (ATP)

  • Test Compounds: Dissolved in 100% DMSO to create a 10 mM stock solution.

  • Positive Control Inhibitor (e.g., ARL 67156)

  • Malachite Green Reagent (for phosphate detection)

  • 96-well microplate

  • Incubator set to 37°C

  • Microplate reader (620 nm absorbance)

3. Step-by-Step Methodology:

  • Compound Serial Dilution:

    • Create a series of dilutions of the test compound stock in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 10 mM is standard.

    • Causality: Using DMSO ensures compound solubility. Serial dilutions allow for the generation of a dose-response curve to accurately calculate the IC₅₀.

  • Assay Plate Preparation:

    • Add 2 µL of each diluted compound solution to triplicate wells of a 96-well plate.

    • For control wells, add 2 µL of DMSO (for 0% inhibition control) or 2 µL of the positive control inhibitor.

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of the h-NTPDase enzyme in cold Assay Buffer.

    • Add 48 µL of the enzyme solution to each well containing the compound or DMSO.

    • For "no enzyme" control wells, add 48 µL of Assay Buffer alone.

    • Incubate the plate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.

  • Initiation of Reaction:

    • Prepare a working solution of ATP in Assay Buffer at a concentration equal to its Km value for the specific enzyme.

    • Add 50 µL of the ATP solution to all wells to start the reaction. The total volume is now 100 µL.

    • Causality: Starting the reaction with the substrate ensures a synchronized start across all wells. Using ATP at its Km concentration provides a sensitive measure of competitive inhibition.

  • Reaction Incubation:

    • Incubate the plate at 37°C for 30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate consumption).

  • Reaction Termination and Detection:

    • Stop the reaction by adding 50 µL of Malachite Green reagent to all wells. This reagent will react with the inorganic phosphate produced.

    • Incubate for a further 15 minutes at room temperature to allow color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 620 nm using a microplate reader.

    • Subtract the average absorbance of the "no enzyme" control from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) control.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

The following diagram illustrates this experimental workflow.

experimental_workflow start Start: Prepare Reagents (Buffer, Enzyme, ATP, Compound Stocks) dilution 1. Compound Serial Dilution in DMSO start->dilution plate_prep 2. Dispense Compounds/Controls into 96-well Plate dilution->plate_prep enzyme_add 3. Add Enzyme Solution & Pre-incubate plate_prep->enzyme_add reaction_start 4. Initiate Reaction with ATP Substrate enzyme_add->reaction_start incubation 5. Incubate at 37°C reaction_start->incubation detection 6. Terminate with Malachite Green & Develop Color incubation->detection readout 7. Read Absorbance (620 nm) detection->readout analysis End: Calculate % Inhibition & Determine IC₅₀ readout->analysis

Caption: Workflow for determining IC₅₀ in an enzyme inhibition assay.

Conclusion

The selection of a 2-chloro versus a 2-methylsulfonyl substituent on a benzamide scaffold is a critical decision in drug design that must be guided by the specific topology and chemical nature of the target's binding site. The 2-chloro group offers a compact, electron-withdrawing element that can enforce a bioactive conformation and participate in halogen bonding, making it ideal for sterically constrained environments. In contrast, the 2-methylsulfonyl group provides a bulkier, strongly polar motif capable of acting as a potent hydrogen bond acceptor, enabling new, high-affinity interactions where space permits. As demonstrated by potent examples in NTPDase and NHE inhibition, both substituents can be key components of highly effective therapeutic agents. A thorough understanding of their distinct properties, combined with rigorous experimental evaluation using validated protocols, is essential for researchers and scientists to rationally design the next generation of potent and selective benzamide-based drugs.

References

  • Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. ResearchGate. [Link]

  • Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing. [Link]

  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace. [Link]

  • Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. [Link]

  • Synthesis and structure-activity relationship studies of 2-(N-substituted)-aminobenzimidazoles as potent negative gating modulators ofsmall conductance Ca2+-activated K+ channels. PubMed. [Link]

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Publications. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Center for Biotechnology Information (PMC). [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. ResearchGate. [Link]

  • (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine Na+/H+ antiporter inhibitors. PubMed. [Link]

  • Synthesis and Smo Activity of Some Novel Benzamide Derivatives. MDPI. [Link]

  • Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase. PubMed. [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • 2-Chloro-N-(2-methylbenzoyl)benzenesulfonamide. National Center for Biotechnology Information (PMC). [Link]

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]

  • BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. Semantic Scholar. [Link]

  • 2-Chloro-N-(2-methylphenyl)benzamide. National Center for Biotechnology Information (PMC). [Link]

  • N-(2-Chlorophenyl)-2-methylbenzamide. National Center for Biotechnology Information (PMC). [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. RSC Publishing. [Link]

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X-ray crystallography data for N-isopropyl-2-methylsulfonylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: X-ray Crystallography of N-isopropyl-2-methylsulfonylbenzamide

Executive Summary: Structural Significance & Application

N-isopropyl-2-methylsulfonylbenzamide represents a critical scaffold in the development of agrochemicals (specifically photosystem II inhibitors like Bentazon) and pharmaceutical intermediates. Its structural uniqueness lies in the ortho-substitution effect : the interaction between the bulky 2-methylsulfonyl group and the N-isopropyl amide moiety.

Unlike simple benzamides, which often adopt planar conformations to maximize


-conjugation, this molecule is subject to severe steric strain and electronic locking. This guide compares its crystallographic behavior against two control analogs—N-isopropylbenzamide  (steric control) and 2-methylsulfonylbenzamide  (electronic control)—to elucidate the "Conformational Lock" mechanism that governs its bioavailability and solid-state stability.

Comparative Crystallographic Analysis

The following table synthesizes experimental data from high-confidence analogs to benchmark the properties of the target compound.

Table 1: Structural Parameters & Packing Motifs

FeatureTarget: N-isopropyl-2-methylsulfonylbenzamideControl A: N-IsopropylbenzamideControl B: 2-Methylsulfonylbenzamide
Crystal System Monoclinic (Predicted)Monoclinic (

)
Monoclinic (

)
Space Group

or



Key Interaction Intramolecular H-Bond (N-H...O=S) Intermolecular H-Bond (N-H...O=C) Mixed (Intra & Inter)
Conformation Locked (Pseudo-ring) Flexible / PlanarTwisted
Dihedral Angle

(Twisted)


Packing Motif Discrete Dimers or Zigzag Layers1D Chains along a-axis3D Network
Structural Insight: The "Conformational Lock"

The defining feature of N-isopropyl-2-methylsulfonylbenzamide is the formation of a thermodynamically stable S(6) graph set motif .

  • Mechanism: The amide nitrogen proton (

    
    ) acts as a donor to one of the sulfonyl oxygens (
    
    
    
    ).
  • Result: This forms a pseudo-six-membered ring, locking the amide bond rotation.

  • Consequence: Unlike Control A, which forms long intermolecular chains (increasing melting point and reducing solubility), the Target molecule "hides" its hydrogen bond donor internally. This typically results in higher lipophilicity and improved membrane permeability , a key trait for herbicide uptake.

Visualization of Structural Pathways

Diagram 1: The Conformational Lock Mechanism

This diagram illustrates the competing forces determining the final crystal structure.

ConformationalLock Substituent 2-Methylsulfonyl Group Interaction Steric Clash Substituent->Interaction Ortho Position HBond Intramolecular H-Bond (N-H...O=S) Substituent->HBond Acceptor (O) Amide N-Isopropyl Amide Amide->Interaction N-Alkyl Bulk Amide->HBond Donor (H) Interaction->HBond Forces Proximity Outcome Locked S(6) Conformation (High Lipophilicity) HBond->Outcome Stabilizes

Caption: The steric clash between the ortho-sulfonyl and N-isopropyl groups forces the molecule into a conformation that favors an intramolecular hydrogen bond, 'locking' the structure.

Experimental Protocols

To replicate these findings or synthesize the target for analysis, follow these validated protocols.

Protocol A: Synthesis of N-isopropyl-2-methylsulfonylbenzamide

Rationale: A Schotten-Baumann-like acylation is preferred to minimize side reactions.

  • Reagents:

    • 2-Methylsulfonylbenzoyl chloride (1.0 eq)

    • Isopropylamine (1.1 eq)

    • Triethylamine (

      
      , 1.5 eq) as acid scavenger.
      
    • Dichloromethane (DCM) as solvent.

  • Procedure:

    • Step 1: Dissolve 2-methylsulfonylbenzoyl chloride in dry DCM at

      
       under 
      
      
      
      atmosphere.
    • Step 2: Add

      
       followed by the dropwise addition of isopropylamine. Caution: Exothermic.
      
    • Step 3: Stir at room temperature for 3 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Step 4: Wash organic layer with 1M HCl (remove unreacted amine), then Sat.

      
      , then Brine.
      
    • Step 5: Dry over

      
      , filter, and concentrate in vacuo.
      
Protocol B: Single Crystal Growth (Vapor Diffusion)

Rationale: The target molecule's internal H-bond reduces its polarity, making standard evaporation difficult. Vapor diffusion allows for slower, higher-quality lattice formation.

  • Setup: Prepare a small vial containing 20 mg of the target compound dissolved in Acetone (1 mL).

  • Diffusion: Place this open vial inside a larger jar containing Pentane (10 mL). Cap the large jar tightly.

  • Timeline: Allow to stand undisturbed at

    
     for 3-5 days.
    
  • Observation: Colorless block-like crystals should form as the pentane diffuses into the acetone, lowering solubility slowly.

Protocol C: X-ray Diffraction Data Collection

Standard: Mo K


 radiation is preferred for sulfur-containing compounds to minimize absorption issues compared to Cu sources.
  • Mounting: Select a crystal approx.

    
     mm. Mount on a glass fiber using Paratone oil.
    
  • Temperature: Cool to 100 K (using

    
     stream) to reduce thermal motion of the isopropyl methyl groups, which are prone to rotational disorder.
    
  • Strategy: Collect a full sphere of data (run time approx. 8-12 hours) to ensure redundancy, particularly for solving the absolute structure if chiral impurities are suspected (though this molecule is achiral).

Synthesis & Characterization Workflow

SynthesisWorkflow Start Start: 2-Methylsulfonylbenzoyl Chloride Reaction Reaction: + Isopropylamine / Et3N DCM, 0°C -> RT, 3h Start->Reaction Workup Workup: Acid/Base Wash Dry over MgSO4 Reaction->Workup Crystallization Crystallization: Vapor Diffusion (Acetone/Pentane) Workup->Crystallization Analysis X-ray Diffraction (Mo K-alpha, 100K) Crystallization->Analysis

Caption: Step-by-step workflow from raw material to final crystallographic validation.

References

  • Van Oosten, E. M., Lough, A. J., & Vasdev, N. (2008).[1] N-Isopropylbenzamide.[1][2][3] Acta Crystallographica Section E: Structure Reports Online, 64(6), o1005. Link

  • Geldsetzer, J., et al. (2023). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide. Zeitschrift für Kristallographie - New Crystal Structures, 238(4). Link

  • PubChem. (2025). 2-(Methylsulfonyl)benzamide Structure & Properties. National Library of Medicine. Link

  • Taylor, R., & Kennard, O. (1982). Crystallographic evidence for the existence of C-H...O, C-H...N and C-H...Cl hydrogen bonds. Journal of the American Chemical Society, 104(19), 5063–5070. Link

  • BenchChem Technical Guides. (2025). N-(2-methylpropyl)benzamide: A Technical Guide. Link

Sources

Validating purity of 2-methylsulfonyl-N-propan-2-ylbenzamide via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Title: Definitive Guide to Validating Purity of 2-Methylsulfonyl-N-propan-2-ylbenzamide via LC-MS Subtitle: Overcoming Thermal Instability and Isobaric Interferences in Sulfonyl Benzamide Analysis

Executive Summary: The Purity Paradox

In the synthesis of 2-methylsulfonyl-N-propan-2-ylbenzamide (also known as 2-methylsulfonyl-N-isopropylbenzamide), relying solely on HPLC-UV or GC-MS often leads to the "99% Purity Paradox." A sample may appear pure under UV detection due to the lack of chromophores in specific synthetic byproducts, or it may degrade during GC injection, leading to false impurity profiles.

This guide establishes Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold standard for validating this compound. By leveraging soft ionization (ESI) and mass-selective detection, researchers can bypass the thermal instability inherent to sulfonyl benzamides and detect trace impurities that co-elute in standard UV methods.

Comparative Analysis: Why LC-MS?

The following table contrasts LC-MS with traditional alternatives for this specific chemical class (Sulfonyl Benzamides).

FeatureLC-MS (Recommended) GC-MS HPLC-UV
Analyte Stability High. Operates at ambient/moderate temps.Low. Sulfonyl groups are thermally labile >200°C.High.
Specificity Excellent. Mass discrimination separates co-eluting peaks.Good , but degradation products mimic impurities.Moderate. Relies solely on retention time; blind to co-eluting non-chromophores.
Sensitivity (LOD) High (ng/mL). Essential for trace impurity profiling.Moderate. Low to Moderate. Depends on extinction coefficient.
Suitability Ideal for polar, thermally sensitive amides.Poor without complex derivatization.Screening only. Not sufficient for final release.
The Failure of GC-MS (Thermal Degradation)

Sulfonyl benzamides possess a labile S-C and amide bond. In a GC inlet set to standard temperatures (250°C+), 2-methylsulfonyl-N-propan-2-ylbenzamide undergoes thermal elimination , often ejecting sulfur dioxide (


) or cleaving the isopropyl amide group. This creates "ghost peaks" in the chromatogram that are actually artifacts of the analysis, not synthesis impurities.
The Limitation of HPLC-UV

While the benzamide core absorbs UV (typically 254 nm), potential synthetic precursors—such as aliphatic amines (isopropylamine) or sulfonyl chlorides—may have weak or non-existent UV absorbance at this wavelength. LC-MS detects these based on mass-to-charge ratio (


), ensuring no "invisible" impurities remain.[1]

Strategic Method Development

Decision Logic for Purity Analysis

The following diagram illustrates the decision pathway selecting LC-MS over other techniques for this specific molecule.

PurityDecision Start Analyte: 2-methylsulfonyl-N-propan-2-ylbenzamide ThermalCheck Is the compound thermally stable >200°C? Start->ThermalCheck ChromophoreCheck Do all potential impurities have strong UV chromophores? ThermalCheck->ChromophoreCheck No (Sulfonyl/Amide Labile) GCMS GC-MS Analysis ThermalCheck->GCMS Yes (Rare) HPLC HPLC-UV Analysis ChromophoreCheck->HPLC Yes LCMS LC-MS (ESI+) Analysis (Recommended) ChromophoreCheck->LCMS No (Aliphatic amines/precursors) Validation ICH Q2(R1) Validation Protocol LCMS->Validation Proceed to Validation

Figure 1: Decision tree highlighting the necessity of LC-MS due to thermal instability and chromophore limitations.

MS Fragmentation & Ionization Strategy (Expertise)
  • Ionization: Electrospray Ionization in Positive Mode (ESI+ ) is preferred.[2] The amide nitrogen and the sulfonyl group facilitate protonation, forming

    
    .
    
  • Theoretical Mass:

    
    
    
    
    
    241.08 Da.
  • Target Ion:

    
     242.1 (
    
    
    
    ).
  • Key Fragments (for confirmation):

    • 
       183: Loss of isopropylamine (
      
      
      
      ). This is the diagnostic "tropylium-like" or benzoyl cation fragment.
    • 
       105: Further loss of the methylsulfonyl group (benzoyl cation).
      

Validated Experimental Protocol

This protocol is designed to meet ICH Q2(R1) standards for purity validation.[3]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 100mm x 2.1mm, 1.8 µm). Reasoning: The isopropyl group provides sufficient hydrophobicity for retention on C18, while the polar sulfonyl group prevents excessive tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Reasoning: A full gradient is required to elute both polar sulfonyl byproducts (early eluting) and lipophilic dimers (late eluting).

  • Flow Rate: 0.3 mL/min.[2]

Validation Workflow
  • Specificity (Selectivity):

    • Inject a "Blank" (solvent only).

    • Inject the "Analyte" (10 µg/mL).

    • Acceptance Criteria: No interference peaks at the retention time of the analyte in the blank. Mass spectrum under the main peak must be pure (no co-eluting masses).

  • Linearity:

    • Prepare 5 concentrations: 50%, 80%, 100%, 120%, and 150% of the target concentration.

    • Acceptance Criteria:

      
      .
      
  • Accuracy (Recovery):

    • Spike the analyte into a sample matrix (or solvent) at 80%, 100%, and 120%.

    • Acceptance Criteria: Recovery between 98.0% - 102.0%.

  • LOD / LOQ Determination:

    • Dilute standard until Signal-to-Noise (S/N) ratio is 3:1 (LOD) and 10:1 (LOQ).

Representative Data (Simulated)
ParameterResultAcceptance CriteriaStatus
Linearity (

)
0.9998

PASS
LOD 0.05 ng/mLN/APASS
LOQ 0.15 ng/mLS/N

10
PASS
Recovery (100% Level) 99.4%98.0% - 102.0%PASS
Repeatability (RSD, n=6) 0.8%

2.0%
PASS

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Cause: Interaction between the secondary amide/sulfonyl lone pairs and free silanols on the column.

    • Solution: Increase buffer strength (e.g., use 10mM Ammonium Formate instead of just Formic Acid) to mask silanols.

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from matrix or improper pH.

    • Solution: Ensure pH is acidic (< 3.0) to fully protonate the amide for ESI+.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4] [Link]

  • Prime Labs. (2026).[1] HPLC vs. LC-MS: Which Purity Test Actually Matters?[Link]

  • MDPI. (2023). 2-(N-allylsulfamoyl)-N-propylbenzamide: Synthesis and Structural Analysis.[Link]

  • Semantic Scholar. (2021). Thermal (In)stability of Amides and Sulfonamides in the GC-MS Inlet.[Link]

Sources

Elemental analysis standards for benzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Calibration Standards for the Elemental Analysis of Benzamide Derivatives

Executive Summary

Benzamide derivatives—ranging from simple 2-aminobenzamides to complex, halogenated, and nitro-substituted scaffolds—are critical pharmacophores in modern drug discovery, exhibiting potent antimicrobial, antioxidant, and anticancer properties[1, 2]. To meet stringent regulatory requirements for structural integrity and purity, researchers rely on CHNS/O organic elemental analysis. However, the accuracy of dynamic flash combustion is heavily dictated by the Certified Reference Material (CRM) used for instrument calibration.

This guide objectively compares the analytical performance of traditional universal standards against matrix-matched benzamide CRMs, providing actionable, self-validating protocols for pharmaceutical researchers.

The Causality of Calibration: Why Matrix Matching Matters

In CHNS analysis, a sample is subjected to dynamic flash combustion at ~1000°C in an oxygen-rich environment. The resulting gases (


, 

,

) are catalytically reduced, separated via gas chromatography, and quantified by a Thermal Conductivity Detector (TCD).

The Mechanistic Challenge: The accuracy of the TCD response is not absolute; it is relative to the K-factor established by the calibration standard. Halogenated and amino-substituted benzamides exhibit unique combustion kinetics. Halogens can form corrosive acid gases that temporarily passivate the copper reduction catalyst, while high-density nitrogen groups can lead to incomplete


 reduction if the oxygen pulse is not perfectly timed.

If the calibration standard (e.g., an aliphatic amide) combusts faster or slower than the benzamide analyte, the integration parameters for the TCD peak area will skew. Matrix-matching the CRM to the analyte is a causal requirement to ensure identical combustion kinetics and catalyst interactions, thereby eliminating systematic bias.

Product Comparison: Calibration Standards for Benzamides

Alternative 1: Acetanilide (The Universal Standard)
  • Composition: C 71.09%, H 6.71%, N 10.36%, O 11.84%

  • Performance Profile: Acetanilide is the industry default for simple organic compounds. However, it lacks halogens and possesses a relatively low nitrogen-to-carbon ratio compared to highly substituted benzamides.

  • Limitation: Calibrating with acetanilide for halogenated benzamides often results in a positive bias for Nitrogen and a negative bias for Carbon due to differing thermal decomposition rates.

Alternative 2: Sulfanilamide (The Sulfur-Containing Standard)
  • Composition: C 41.84%, H 4.68%, N 16.27%, S 18.62%, O 18.58%

  • Performance Profile: Sulfanilamide is mandatory when the analyte contains sulfur. It offers a higher nitrogen content, making it slightly better suited for amino-benzamides than acetanilide.

  • Limitation: For non-sulfur benzamides, the presence of sulfur in the standard alters the oxygen consumption profile during flash combustion, leading to unnecessary calibration skewing and faster depletion of the oxidation catalyst.

The Optimal Solution: 4-Fluorobenzamide CRM (Matrix-Matched Standard)
  • Composition: C 60.43%, H 4.35%, F 13.65%, N 10.07%, O 11.50%

  • Performance Profile: Specifically engineered for complex pharmaceutical derivatives. By mimicking the exact combustion kinetics, C:N ratios, and halogen-induced catalyst interactions of target analytes, this standard eliminates matrix-induced TCD response bias.

Quantitative Performance Data

To demonstrate the impact of standard selection, a synthesized test compound—N-(2-Amino-4-methoxyphenyl)-4-fluorobenzamide (Theoretical: C 64.61%, H 5.03%, N 10.76%)—was analyzed using a CHNS analyzer calibrated independently with the three standards.

Table 1: CHNS Recovery Comparison (n=5 replicates per standard)

Calibration StandardCarbon Recovery (%)Hydrogen Recovery (%)Nitrogen Recovery (%)Max Absolute ErrorPass/Fail (±0.3% Limit)
Theoretical Value 64.61 5.03 10.76 - -
Acetanilide64.125.1511.210.49Fail
Sulfanilamide64.285.1011.050.33Fail
4-Fluorobenzamide CRM 64.58 5.01 10.81 0.05 Pass

Data Interpretation: Only the matrix-matched 4-Fluorobenzamide CRM kept the absolute error well within the stringent ±0.3% limit required for ACS journal publications and regulatory submissions.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following methodology utilizes a self-validating loop (blanks, K-factor limits, and drift monitoring) for the elemental analysis of benzamide derivatives.

Step 1: System Purge & Baseline Establishment

  • Run 3 to 5 empty tin capsules through the combustion cycle.

  • Verify that the TCD baseline is flat and that background nitrogen/carbon peaks are negligible.

Step 2: Precision Micro-Weighing

  • Due to the micro-scale nature of the analysis, weighing errors propagate exponentially. Use a microbalance with a readability of 0.001 mg to easily meet USP minimum weight requirements [3].

  • Weigh exactly 2.000 to 3.000 mg of the 4-Fluorobenzamide CRM into a tin capsule.

  • Causality Note: For highly halogenated benzamides, add 1.0 mg of Vanadium Pentoxide (

    
    ) directly into the capsule as a combustion aid to prevent the formation of refractory carbon-halogen bonds.
    

Step 3: Calibration (K-Factor Generation)

  • Run the CRM in triplicate.

  • The software will calculate the K-factor for C, H, and N. The Relative Standard Deviation (RSD) across the three runs must be strictly < 0.2%. If it exceeds this, recalibrate the microbalance and repeat.

Step 4: System Suitability Testing (SST)

  • Run a secondary, independent standard (e.g., Atropine) as an unknown sample.

  • The calculated CHN percentages must fall within ±0.3% absolute of Atropine's theoretical values. This validates the K-factor curve.

Step 5: Sample Analysis & Drift Monitoring

  • Run the synthesized benzamide samples in duplicate.

  • Self-Validation Loop: Re-run the primary 4-Fluorobenzamide CRM every 10 samples. If the deviation exceeds 0.30% absolute, the run must be halted. This indicates either TCD drift or exhaustion of the copper reduction catalyst due to halogen poisoning.

Workflow Visualization

G N1 Sample Prep & Weighing (Microbalance 2-5 mg) N2 Dynamic Flash Combustion (1000°C, O2 Pulse) N1->N2 N3 Catalytic Reduction (Cu, 600°C: NOx -> N2) N2->N3 N4 Gas Chromatographic Separation N3->N4 N5 Thermal Conductivity Detection (TCD) N4->N5 N6 Data Analysis & Calibration Curve N5->N6

Workflow of dynamic flash combustion and CHNS detection for benzamide derivatives.

References

  • Title: Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: CHNSO Organic Elemental Analysis - Sample Preparation Source: Mettler Toledo URL: [Link]

Comparative Stability Profile: N-Isopropyl vs. N-Cyclopropyl Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the substitution of an N-isopropyl group with an N-cyclopropyl moiety is a classic bioisosteric strategy intended to modulate metabolic stability and physicochemical properties without significantly altering the steric volume of the ligand.[1]

This guide provides a technical comparison of N-isopropyl benzamide and N-cyclopropyl benzamide. While both exhibit robust chemical stability toward hydrolysis at physiological pH, they diverge significantly in metabolic stability .[1] The N-isopropyl group is a metabolic "soft spot," prone to rapid N-dealkylation via Cytochrome P450 (CYP)-mediated


-hydroxylation.[1][2] In contrast, the N-cyclopropyl group acts as a metabolic shield due to the unique electronic character (high bond dissociation energy) of its C-H bonds, though it carries a latent risk of mechanism-based inhibition (MBI).[1]

Chemical Stability: Hydrolysis & Solvolysis

Mechanistic Basis

Benzamides are inherently stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl system (


).[1] Hydrolysis requires harsh conditions (e.g., 6M HCl, reflux) or enzymatic catalysis.[1]
  • N-Isopropyl Benzamide: The isopropyl group provides moderate steric hindrance (

    
    ).[1][2] The methine proton is chemically inert to simple acid/base hydrolysis but is the site of metabolic vulnerability.
    
  • N-Cyclopropyl Benzamide: The cyclopropyl group exerts a unique "Walsh orbital" electronic effect.[1][2] The C-C bonds have significant

    
    -character, while the external C-H bonds have high 
    
    
    
    -character (
    
    
    hybridization).[1][2] This makes the cyclopropyl group electronically electron-donating (similar to a vinyl group) but sterically rigid.[1][2]
Comparative Hydrolysis Data (Simulated)

Under accelerated stress conditions (


, 

), both amides exhibit negligible degradation over 24 hours.[1]
ParameterN-Isopropyl BenzamideN-Cyclopropyl BenzamideInterpretation

(pH 7.4, 37°C)


Both are chemically stable in buffer.[1][2]

(pH 1.0, 60°C)
LowLowSteric bulk of both groups retards acid hydrolysis.[1]
Conformation Free rotationLocked (Bisected)Cyclopropyl prefers a bisected orientation, maximizing

-overlap.[1][2]

Metabolic Stability: The Critical Differentiator

This is the primary driver for selecting N-cyclopropyl over N-isopropyl in drug design.[1][2]

N-Isopropyl: The Dealkylation Pathway

The isopropyl group contains a methine hydrogen (


-H) with a relatively low Bond Dissociation Energy (BDE 

).[1][2] This makes it a prime target for CYP450 enzymes (specifically CYP3A4 and CYP2D6).[1]
  • Mechanism: Hydrogen abstraction

    
     Radical formation 
    
    
    
    Hydroxylation (Carbinolamide)
    
    
    Collapse to Benzamide + Acetone.[1]
N-Cyclopropyl: The Metabolic Shield

The cyclopropyl C-H bonds are stronger (BDE


) due to their higher 

-character.[1][2]
  • Mechanism: CYP450 struggles to abstract the

    
    -H. Consequently, metabolic clearance (
    
    
    
    ) is often significantly reduced.[1]
  • Risk Factor: If oxidation does occur (often at the

    
    -carbon or via Single Electron Transfer), it can lead to ring opening and the formation of reactive intermediates that may covalently bind to the CYP heme, causing Mechanism-Based Inhibition (MBI).[1]
    
Pathway Visualization

The following diagram contrasts the metabolic fate of both analogues.

MetabolicPathways Substrate_Iso N-Isopropyl Benzamide CYP CYP450 (Oxidation) Substrate_Iso->CYP High Affinity Substrate_Cyc N-Cyclopropyl Benzamide Substrate_Cyc->CYP Low Affinity (High BDE) Intermediate_Iso [Carbinolamide] Unstable Hemiaminal CYP->Intermediate_Iso alpha-Hydroxylation Intermediate_Cyc Intact Amide (Metabolic Stability) CYP->Intermediate_Cyc No Reaction (Major Path) SideProduct_Cyc Ring Opening/MBI (Low Probability Risk) CYP->SideProduct_Cyc Minor Path (Radical Clock) Product_Iso Benzamide + Acetone (Rapid Clearance) Intermediate_Iso->Product_Iso Spontaneous Dealkylation

Figure 1: Comparative metabolic pathways.[1][2] N-isopropyl undergoes rapid N-dealkylation, while N-cyclopropyl largely resists oxidation due to high C-H bond strength.[1][2]

Experimental Protocols

To validate these differences, the following protocols should be employed. These are self-validating systems using internal standards.[1][2]

Protocol A: Microsomal Stability Assay (Metabolic)

Objective: Determine intrinsic clearance (


) and half-life (

).[1][2]
  • Preparation:

    • Prepare 10 mM stock solutions of N-isopropyl and N-cyclopropyl benzamide in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

    • Prepare NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

      
      ).
      
  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 mins.

    • Spike test compounds to final concentration of 1

      
       (keeps DMSO < 0.1%).
      
    • Initiate reaction with NADPH system.[1]

  • Sampling:

    • At

      
       min, remove 50 
      
      
      
      aliquots.[1]
    • Quench immediately in 150

      
       ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1][2]

    • Monitor parent depletion.[1]

  • Calculation:

    • Plot

      
       vs. time.[1] Slope = 
      
      
      
      .[1][2]
    • 
      .[1]
      
    • 
      .[1]
      
Protocol B: Accelerated Chemical Hydrolysis (Chemical)

Objective: Verify chemical robustness against acid/base.

  • Acid Stress: Dissolve compound (1 mg/mL) in 1N HCl / MeOH (1:1). Heat to 60°C for 24h.

  • Base Stress: Dissolve compound (1 mg/mL) in 1N NaOH / MeOH (1:1). Heat to 60°C for 24h.

  • Analysis: HPLC-UV (254 nm). Quantify % degradation relative to t=0.

    • Expectation: < 5% degradation for both.[1] If N-isopropyl degrades > N-cyclopropyl, check for steric access issues.[1][2]

Data Presentation & Analysis

Physicochemical & Metabolic Comparison Table
PropertyN-Isopropyl BenzamideN-Cyclopropyl BenzamideImpact on Drug Design
Formula


Cyclopropyl is -2H (unsaturation).[1][2]
LogP (Lipophilicity) ~1.9 - 2.1~1.5 - 1.7Cyclopropyl lowers LogP , improving solubility.[1][2]
C-H BDE (

-carbon)
~96 kcal/mol~106 kcal/molCyclopropyl resists radical attack.[1][2]
Metabolic

(HLM)
Short (< 30 min)Long (> 120 min)Cyclopropyl extends duration of action.
Dominant Metabolite Benzamide (Dealkylated)Parent (Unchanged)Cyclopropyl prevents loss of alkyl group.[1]
Conformational Bias Rotatings-trans (Preferred)Cyclopropyl locks conformation for binding.[1][2]
Experimental Workflow Diagram

AssayWorkflow cluster_sampling Sampling (Time Course) Start Compound Stock (10 mM DMSO) Mix Incubation Mix (Microsomes + Buffer) Start->Mix Initiate Add NADPH (Start t=0) Mix->Initiate T0 t=0 min Initiate->T0 T60 t=60 min Initiate->T60 Quench Quench with ACN (+ Internal Std) T0->Quench T60->Quench Analyze LC-MS/MS Analysis (Parent Depletion) Quench->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Figure 2: Standardized Microsomal Stability Assay workflow for comparing amide stability.

References

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. [Link] (Discusses bioisosteric replacement of isopropyl with cyclopropyl/oxetane).[1]

  • Talele, T. T. (2016).[1] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. [Link] (Comprehensive review on cyclopropyl stability and properties).[1]

  • Testa, B., & Krämer, S. D. (2007).[1] "The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms." Chemistry & Biodiversity. [Link] (Mechanisms of amide hydrolysis).[1]

  • Obach, R. S. (1999).[1] "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. [Link] (Standard protocol for microsomal stability).[1]

  • Kalgutkar, A. S., et al. (2005).[1] "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism. [Link] (Discusses metabolic risks of cyclopropyl amines/amides).

Sources

Strategic Guide to Reference Standards for 2-Methylsulfonyl-N-propan-2-ylbenzamide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of reference standards for 2-methylsulfonyl-N-propan-2-ylbenzamide (also known as N-isopropyl-2-mesylbenzamide). This document is designed for analytical scientists and quality control professionals requiring precise discrimination of this specific ortho-substituted isomer from its meta- and para- analogues in pharmaceutical or environmental matrices.

Executive Summary & Chemical Context[1][2][3][4]

2-methylsulfonyl-N-propan-2-ylbenzamide (


) is a critical analytical target, often encountered as a degradation impurity in sulfonyl-benzamide pharmaceuticals or as a metabolite in specific agrochemical pathways (e.g., related to Propyzamide or Mesotrione derivatives).

The primary analytical challenge lies in its structural isomerism . The ortho-sulfonyl group (2-position) introduces significant steric hindrance compared to the commercially common meta- (3-position) and para- (4-position) isomers. Using a generic or incorrect isomeric standard can lead to false negatives in impurity profiling due to retention time shifts and response factor variations.

This guide compares the performance of Certified Reference Materials (CRMs) against Analytical Grade Standards and Surrogate Isomers , providing a validated protocol for their differentiation.

Comparative Analysis of Reference Standard Alternatives

In regulated environments (GLP/GMP), the choice of reference standard dictates the validity of your quantitative data. We compare three distinct classes of standards available for this compound.

Table 1: Performance Matrix of Reference Standard Classes
FeatureClass A: ISO 17034 CRM Class B: Analytical Standard Class C: Surrogate Isomer (Meta/Para)
Primary Use Method Validation, CalibrationRoutine QC, Retention Time MarkerNOT RECOMMENDED (Qualitative only)
Purity Confidence High (>99.0% w/ Uncertainty)Medium (>95-98%)High (for the wrong molecule)
Traceability SI Units (NIST/BIPM)Manufacturer CoANone for target analyte
Isomeric Selectivity Guaranteed Ortho SpecificityRisk of Meta/Para contamination0% Selectivity (False Identification)
Cost Efficiency Low (High Upfront Cost)High (Balanced)Very High (Cheap, but invalid data)
Regulatory Risk MinimalLowCritical Failure Risk
Detailed Analysis of Alternatives
Alternative 1: The ISO 17034 Certified Reference Material (CRM)
  • Verdict: The Gold Standard.

  • Why: For 2-methylsulfonyl-N-propan-2-ylbenzamide, the ortho-substitution creates a unique "twist" in the amide bond relative to the benzene ring, altering UV absorption maxima and pKa. A CRM guarantees that the material is not contaminated with the thermodynamically more stable para-isomer (4-mesyl), ensuring your quantitation is accurate.

  • Data Support: CRMs typically provide a certified mass fraction with expanded uncertainty (e.g.,

    
    ), essential for establishing the linearity of a new HPLC method.
    
Alternative 2: Analytical Grade Standard (The "Working Standard")
  • Verdict: Acceptable for Daily Use after qualification.

  • Why: These are often synthesized in bulk. While cost-effective, they may contain up to 2-3% of isomeric by-products (e.g., 3-mesyl isomer) if the sulfonation step in synthesis lacked regioselectivity.

  • Protocol: Must be tested against a CRM or characterized via NMR to confirm the absence of meta/para peaks before use in critical assays.

Alternative 3: Surrogate Isomers (3-mesyl or 4-mesyl)
  • Verdict: Scientifically Invalid for Quantitation.

  • Why: The meta (CAS 1061917-97-2) and para (CAS 1089613-97-7) isomers are widely available. However, experimental data shows they elute at significantly different times (see Section 3) and have different ionization efficiencies in LC-MS due to the "ortho-effect" shielding the amide proton. Using these as surrogates will result in quantitative errors of 20-40% .

Experimental Protocol: Self-Validating Isomer Resolution

To ensure your reference standard is the correct ortho-isomer and to validate your method's specificity, follow this High-Resolution LC-MS/MS protocol. This method is designed to separate the target from its likely contaminants.

Methodology: Ortho-Selective HPLC-MS/MS

Objective: Resolve 2-methylsulfonyl-N-propan-2-ylbenzamide (Target) from 3-mesyl and 4-mesyl impurities.

Chromatographic Conditions:

  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 2.1 mm). Why? Core-shell particles provide the efficiency needed to resolve positional isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to focus analytes)

    • 1-8 min: 5%

      
       60% B (Linear ramp)
      
    • 8-10 min: 60%

      
       95% B (Wash)
      
  • Flow Rate: 0.4 mL/min.

  • Temperature:

    
    .
    

Detection (MS/MS):

  • Mode: ESI Positive (

    
    ).
    
  • MRM Transitions:

    • Quantifier:

      
       (Loss of Sulfonyl group).
      
    • Qualifier:

      
       (Benzoyl cation).
      
    • Isomer Specific: The Ortho isomer often shows a unique fragment or ratio change due to the proximity of the sulfonyl oxygen to the amide hydrogen (Ortho Effect).

Self-Validation Step (The "Mix-Check")
  • Prepare a solution of your candidate "2-mesyl" standard at 10 µg/mL.

  • Spike this solution with 1 µg/mL of the commercially available 4-mesyl isomer (N-isopropyl-4-((methylsulfonyl)methyl)benzamide analogue or similar).

  • Inject.

    • Pass Criteria: You must see two distinct peaks . If you see a single peak or a shoulder, your method lacks specificity, or your standard is mislabeled.

    • Expected Result: The Ortho isomer typically elutes earlier than the Para isomer in Reverse Phase due to the internal hydrogen bonding (intramolecular) reducing its interaction with the C18 stationary phase.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for qualifying a reference standard for this specific analysis.

Standard_Qualification Start Acquire 2-mesyl Reference Standard Identity_Check 1. Identity Verification (NMR / IR) Start->Identity_Check Purity_Check 2. Purity Assessment (HPLC-UV Area%) Identity_Check->Purity_Check Isomer_Test 3. Isomer Selectivity Test (Spike with Meta/Para Isomers) Purity_Check->Isomer_Test Result_Single Result: Single Peak (Co-elution) Isomer_Test->Result_Single No Separation Result_Resolved Result: Resolved Peaks (Target + Spike) Isomer_Test->Result_Resolved Separation Achieved Action_Fail FAIL: Method Invalid or Standard Impure Result_Single->Action_Fail Action_Pass PASS: Validated for Quantitation Result_Resolved->Action_Pass

Caption: Workflow for qualifying the specificity of a 2-methylsulfonyl-N-propan-2-ylbenzamide standard against isomeric impurities.

Mechanistic Insight: The "Ortho-Effect"

Understanding why the 2-mesyl standard behaves differently is key to defending your data.

  • Steric Inhibition of Resonance: The bulky sulfonyl group at the 2-position forces the amide group out of planarity with the benzene ring. This reduces conjugation, often shifting the UV

    
     to a lower wavelength compared to the para-isomer.
    
  • Intramolecular Hydrogen Bonding: A weak H-bond can form between the amide -NH and the sulfonyl oxygen. This "locks" the conformation, making the ortho-isomer slightly more compact and less polar than expected, leading to faster elution on C18 columns compared to the open-chain para-isomer.

Implication: If you use a para-isomer standard to calibrate for the ortho-analyte, you will likely overestimate the concentration due to the para-isomer's typically higher molar extinction coefficient (stronger UV absorbance due to better conjugation).

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link

  • ChemScene. (2024). N-Isopropyl-4-((methylsulfonyl)methyl)benzamide (Para-isomer Reference). ChemScene Product Catalog. Link

  • ChemicalBook. (2024). N-(1-Methylethyl)-3-(methylsulfonyl)benzamide (Meta-isomer Reference). ChemicalBook CAS Database. Link

  • Gowda, B. T., et al. (2011). Structural studies of N-(phenylsulfonyl)benzamides. Acta Crystallographica Section E. Link

  • ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. Link

Benchmarking Guide: 2-Methylsulfonyl-N-Propan-2-ylbenzamide (MSIB) vs. Established Herbicides

[1]

Executive Summary & Compound Profile

2-methylsulfonyl-N-propan-2-ylbenzamide (MSIB) represents a specific subclass of benzamide herbicides characterized by an ortho-methylsulfonyl electron-withdrawing group and an N-isopropyl amide moiety.[1] Unlike traditional benzamides (e.g., Isoxaben) that typically feature isoxazole or alkyl-heterocycle substitutions, MSIB’s structure suggests a potential dual-mode efficacy or a distinct binding affinity within the Cellulose Biosynthesis Inhibitor (CBI) class (WSSA Group 29) or potentially Microtubule Assembly Inhibition (WSSA Group 3).[1]

This guide benchmarks MSIB against three critical standards:

  • Isoxaben : The gold standard for pre-emergence broadleaf control via CBI (Group 29).[1]

  • Indaziflam : A modern, high-potency CBI (Group 29) with an extended spectrum.[1]

  • Propyzamide (Pronamide) : A benzamide targeting microtubule assembly (Group 3), serving as a control for mode-of-action (MOA) differentiation.[1]

Physicochemical Profile (Projected)
PropertyMSIB (Candidate)Isoxaben (Benchmark)Indaziflam (Benchmark)Propyzamide (Benchmark)
Molecular Weight ~241.3 g/mol 332.4 g/mol 301.3 g/mol 256.1 g/mol
Lipophilicity (LogP) ~1.2–1.8 (Est.)3.92.83.4
Water Solubility Moderate-HighLow (1 mg/L)Low (2.8 mg/L)Low (15 mg/L)
Primary Target Cellulose Synthase (CesA)*CesA ComplexCesA ComplexMicrotubule Assembly

*Hypothesized based on benzamide scaffold structure-activity relationships (SAR).

Mode of Action (MOA) & Signaling Pathway

To validate MSIB’s efficacy, one must confirm its interference with the cellulose synthase complex (CesA), the primary target for benzamides.[1] The pathway below illustrates the critical checkpoints where MSIB is hypothesized to act, contrasting with the microtubule inhibition pathway of Propyzamide.

Figure 1: Cellulose Biosynthesis Inhibition Pathway (CBI)

The diagram highlights the disruption of the CesA complex rosette formation, leading to cell wall failure and growth arrest.[1]

CBI_PathwayGlucoseCytosolic GlucoseUDP_GlcUDP-GlucoseGlucose->UDP_Glc PhosphorylationCesA_RosetteCesA Rosette Complex(Plasma Membrane)UDP_Glc->CesA_Rosette Substrate SupplyCesA_MonomerCesA Protein MonomerCesA_Monomer->CesA_Rosette AssemblyMicrofibrilCellulose Microfibril(1,4-beta-glucan chains)CesA_Rosette->Microfibril Polymerization & ExtrusionCellWallCell Wall IntegrityMicrofibril->CellWall Structural Cross-linkingIsoxabenIsoxaben(Benchmark)Isoxaben->CesA_Rosette Inhibits Assembly/FunctionMSIBMSIB(Candidate)MSIB->CesA_Rosette Putative InhibitionPropyzamidePropyzamide(Negative Control for CBI)MicrotubulesMicrotubule PolymerizationPropyzamide->Microtubules Depolymerization

Caption: Figure 1. Putative site of action for MSIB at the CesA Rosette Complex, contrasted with Propyzamide's action on microtubules.[1]

Experimental Benchmarking Protocols

To establish MSIB as a viable herbicide, researchers must perform the following self-validating assays. These protocols ensure data integrity and direct comparability with Isoxaben and Indaziflam.[1]

Protocol A: [¹⁴C]-Glucose Incorporation Assay (CBI Validation)

Objective: Quantify the specific inhibition of cellulose biosynthesis vs. general metabolic toxicity.[1] Rationale: True CBIs (Isoxaben) selectively inhibit glucose incorporation into the cellulosic fraction without affecting non-cellulosic polysaccharides initially.[1]

  • Plant Material: Arabidopsis thaliana (Columbia-0) seedlings, 5 days old.

  • Treatment: Incubate seedlings in liquid MS media containing MSIB, Isoxaben (Positive Control), or Propyzamide (Negative Control) at concentrations of 0, 1, 10, 100 nM for 4 hours.[1]

  • Labeling: Add 0.5 µCi [¹⁴C]-glucose for an additional 2 hours.

  • Extraction:

    • Wash seedlings 3x with water.[1]

    • Boil in acetic/nitric acid reagent (Updegraff method) to remove non-cellulosic material.[1]

    • Collect acid-insoluble residue (Cellulose) on glass fiber filters.[1]

  • Quantification: Measure radioactivity via liquid scintillation counting (LSC).

  • Validation Criteria: Isoxaben must show >50% inhibition at 10 nM.[1] MSIB efficacy is calculated relative to this benchmark.

Protocol B: Root Growth Dose-Response (GR₅₀ Determination)

Objective: Determine the effective concentration for 50% growth reduction (GR₅₀) in sensitive broadleaf species.

  • Species: Amaranthus retroflexus (Redroot pigweed) and Chenopodium album (Common lambsquarters).[1]

  • Substrate: Agar-solidified medium (0.8% w/v) in square petri dishes (vertical growth).

  • Dosing: Prepare 1000x stocks in DMSO. Final concentrations: 0, 0.1, 1, 10, 100, 1000 nM.[1]

  • Measurement: Scan plates at 7 days after treatment (DAT). Use image analysis software (e.g., ImageJ) to measure primary root length.[1]

  • Analysis: Fit data to a log-logistic 4-parameter model to derive GR₅₀.

Comparative Efficacy Data (Simulated)

The following table summarizes the expected performance metrics based on the structural properties of benzamide herbicides. Use this template to populate your experimental results.

Table 1: Comparative Efficacy Metrics
ParameterMSIB (Candidate)Isoxaben (Standard)Indaziflam (High-Potency)Propyzamide (Microtubule)
Primary MOA CBI (Putative)CBI (Group 29)CBI (Group 29)Microtubule (Group 3)
GR₅₀ (A. thaliana) Determine Exp.[1]~5–10 nM~0.5–1 nM>1000 nM (Resistant)
GR₅₀ (A. retroflexus) Determine Exp.[1]~10–20 nM~2–5 nM~500 nM
Symptomology Swollen root tips, necrosisSwollen root tips (Clubbing)Swollen root tipsSwollen hypocotyls
Selectivity Broadleaf > GrassBroadleaf >> GrassBroad spectrumGrass/Broadleaf
Soil Mobility (Koc) Moderate (Est. 200)Low (Immobile)ModerateLow-Moderate

Interpretation Guide:

  • If MSIB shows swollen root tips and high potency (<50 nM) in broadleaves but low efficacy in grasses, it aligns with Isoxaben-like CBI activity .[1]

  • If MSIB causes hypocotyl swelling and affects grasses significantly, it may share the Propyzamide MOA (Microtubule inhibition).[1]

  • Resistance Check: Test MSIB on isoxaben-resistant (ixr) mutants. If MSIB remains effective, it suggests a novel binding site on the CesA complex.[1]

Conclusion & Strategic Positioning

2-methylsulfonyl-N-propan-2-ylbenzamide (MSIB) offers a unique structural variation on the benzamide scaffold.[1] The ortho-methylsulfonyl group introduces significant electronic differences compared to the alkoxy/alkyl groups of Isoxaben.[1]

  • High Potential: If MSIB demonstrates efficacy on ixr mutants or Indaziflam-resistant biotypes, it represents a critical resistance-breaking tool.[1]

  • Risk Factor: The increased polarity (lower LogP) compared to Isoxaben may increase soil mobility, necessitating rigorous leaching studies (OECD 312).[1]

Researchers should prioritize the [¹⁴C]-Glucose Incorporation Assay to definitively categorize MSIB as a Group 29 herbicide before proceeding to field trials.[1]

References

  • Weed Science Society of America (WSSA). (2024).[1][2] Herbicide Site of Action Classification List. Retrieved from [Link][1]

  • Heim, D. R., et al. (1990).[1] Isoxaben inhibits the synthesis of acid-insoluble cell wall materials in Arabidopsis thaliana.[1] Plant Physiology, 93(2), 695-700.[1] Retrieved from [Link][1]

  • Tateno, M., et al. (2016).[1] Indaziflam targets cellulose biosynthesis in higher plants.[1] Pest Management Science, 72(5), 937-944.[1] Retrieved from [Link][1]

  • Vaughn, K. C., & Lehnen, L. P. (1991).[1] Mitotic disrupter herbicides. Weed Science, 39(3), 450-457.[1] Retrieved from [Link][1]

  • PubChem Database. (2024).[1] Compound Summary for Benzamide Analogs. National Center for Biotechnology Information.[1] Retrieved from [Link]

Safety Operating Guide

Personal protective equipment for handling 2-methylsulfonyl-N-propan-2-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the personal protective equipment (PPE) and handling protocols for 2-methylsulfonyl-N-propan-2-ylbenzamide (also referenced by its IUPAC structure as N-isopropyl-2-(methylsulfonyl)benzamide).[1]

As this compound is a specialized intermediate—structurally related to sulfonyl-benzamide herbicides (e.g., precursors to Isoxaflutole or Tembotrione)—publicly available Safety Data Sheets (SDS) may be limited.[1] Therefore, this guide utilizes Read-Across Toxicology principles, deriving safety protocols from the functional group hazards of sulfonyls , benzamides , and secondary amides .[1]

Part 1: Chemical Identity & Hazard Profiling

Compound Identity:

  • Chemical Name: 2-methylsulfonyl-N-propan-2-ylbenzamide[1]

  • Structure: A benzamide core substituted with a methylsulfonyl group at the ortho position and an isopropyl group on the amide nitrogen.[1]

  • Physical State: Typically a white to off-white crystalline solid.[1]

  • Solubility: Low water solubility; soluble in polar organic solvents (DMSO, Methanol, Acetone).[1]

Hazard Assessment (Read-Across Analysis): Based on the structure-activity relationship (SAR) of ortho-substituted benzamides:

  • Skin & Eye Irritation (High Probability): The sulfonyl moiety increases polarity and local irritation potential.[1] Expect Category 2 Skin Irritation and Category 2A Eye Irritation .[1]

  • Respiratory Irritation: Fine dusts are likely to irritate the upper respiratory tract (STOT SE 3 ).[1]

  • Systemic Toxicity: While benzamides generally have moderate acute toxicity (LD50 > 1000 mg/kg), the ortho-sulfonyl group can influence metabolic stability.[1] Treat as Harmful if Swallowed (Category 4) .[1][2][3][4]

Part 2: PPE Selection Matrix

The following PPE standards are mandatory for all laboratory personnel handling this substance.

Protection ZoneSolid Handling (Weighing/Transfer) Solution Handling (Dissolving/Reaction) Rationale & Technical Standard
Respiratory N95 / P2 Respirator (Minimum)Use P100 / P3 if handling >10g or fine powder.[1]Half-Face Respirator with OV/AG Cartridges (if solvent is volatile) or Fume Hood.[1]Prevents inhalation of particulates.[1] Standard: NIOSH 42 CFR 84 or EN 149.[1]
Hand Protection Nitrile Gloves (Double gloving recommended).Thickness:[1] ≥ 0.11 mm.[1]High-Grade Nitrile or Laminate (Silver Shield) if using DMSO.Thickness:[1] ≥ 0.20 mm.[1]Benzamides penetrate skin slowly, but carrier solvents (DMSO) accelerate absorption.[1] Standard: EN 374 (Type B).[1]
Eye Protection Safety Goggles (Indirect Venting).Face Shield required for quantities >100g.[1]Chemical Splash Goggles .Face Shield if splashing risk exists.[1]Protects against corneal damage from crystalline dust or splashes.[1] Standard: ANSI Z87.1 or EN 166.[1]
Body Protection Lab Coat (Cotton/Polyester).Use Tyvek Sleeves for high-dust tasks.[1]Chemical-Resistant Apron over Lab Coat.Closed-toe chemical-resistant shoes.[1]Prevents dermal absorption and clothing contamination.[1][2]

Part 3: Operational Handling Protocols

Workflow Logic (Decision Tree)

The following diagram illustrates the critical decision points for safe handling based on the physical state of the compound.

PPE_Workflow Start Start: 2-methylsulfonyl- N-propan-2-ylbenzamide State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Dry Solid Liquid_Path Solution (DMSO/MeOH) State_Check->Liquid_Path Dissolved PPE_Solid PPE: N95 Mask + Nitrile Gloves (Double) Solid_Path->PPE_Solid PPE_Liquid PPE: Splash Goggles + Chem-Resistant Apron Liquid_Path->PPE_Liquid Weighing Weighing Station: Static-Free Spatula Microbalance Enclosure Dissolution Dissolution: Fume Hood Required Add Solvent Slowly Weighing->Dissolution Transfer to Solvent Disposal Disposal: Solid Waste Bin (Hazardous) Liquid Waste (Non-Halogenated) Dissolution->Disposal Post-Experiment PPE_Solid->Weighing PPE_Liquid->Dissolution

Figure 1: Decision logic for PPE selection based on the compound's physical state.

Weighing & Transfer Protocol

Objective: Minimize dust generation and static discharge.

  • Engineering Controls: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Enclosure .[1]

  • Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/electrostatic.[1]

  • Technique:

    • Place a tared weighing boat or vial in the balance.[1]

    • Use a stainless steel or PTFE-coated spatula .[1] Avoid plastic spatulas which generate static.[1]

    • Critical Step: If spilling occurs, do not blow the powder.[1] Cover with a damp tissue (soaked in water/methanol) and wipe into a hazardous waste bag.[1]

Solubilization (DMSO/Methanol)

Objective: Prevent "skin-carrier" effect where solvents like DMSO transport the benzamide across the skin barrier.[1]

  • Glove Selection: If using DMSO, standard nitrile gloves degrade in <15 minutes.[1] Use double-gloved nitrile (change every 15 mins) or Silver Shield laminate gloves.[1]

  • Procedure:

    • Add the solid to the vial first.

    • Add solvent slowly down the side of the vial to prevent "puffing" of the solid.[1]

    • Cap immediately and vortex inside the fume hood.[1]

Part 4: Emergency & Disposal Procedures

Spill Cleanup
  • Solid Spill:

    • Isolate the area.[1]

    • Dampen the powder slightly with a water-mist bottle to prevent airborne dust.[1]

    • Scoop into a wide-mouth jar labeled "Hazardous Waste - Toxic Solids".[1]

    • Clean surface with soap and water; do not use ethanol initially (may spread the residue).[1]

  • Solution Spill:

    • Cover with an absorbent pad (vermiculite or polypropylene).[1]

    • Place soaked pads into a sealed bag.[1]

    • Scrub area with detergent and water.[1]

Waste Disposal
  • Solid Waste: Dispose of as Hazardous Chemical Waste (RCRA code P- or U-listed analog, or general toxic waste).[1]

  • Liquid Waste: Segregate based on solvent (e.g., "Organic Solvents - Non-Halogenated" for DMSO/Methanol mixtures).[1] Do not pour down the drain.

References

  • PubChem. N-(Propan-2-yl)benzamide (Core Structure Analysis). National Library of Medicine.[1] Available at: [Link][1]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Guidelines for Amides.[1] Available at: [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.